molecular formula C6H4ClNO B038066 4-Chloronicotinaldehyde CAS No. 114077-82-6

4-Chloronicotinaldehyde

Cat. No.: B038066
CAS No.: 114077-82-6
M. Wt: 141.55 g/mol
InChI Key: DYRMBQRXOMOMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloronicotinaldehyde is a high-purity, multifunctional chemical intermediate of significant value in synthetic and medicinal chemistry research. This compound features a reactive aldehyde group and a chlorine substituent on the pyridine ring, creating a versatile scaffold for constructing diverse heterocyclic systems. Its primary research application lies in its role as a key building block for the synthesis of various pharmacologically active molecules, particularly through nucleophilic aromatic substitution (SNAr) of the chlorine atom and condensation reactions of the formyl group. Researchers utilize this compound to develop novel ligands, agrochemicals, and active pharmaceutical ingredients (APIs), with specific interest in its potential for creating kinase inhibitors and other targeted therapeutics. The electron-withdrawing nature of the chlorine atom activates the ring towards substitution and influences the reactivity of the aldehyde, making it a privileged structure for parallel synthesis and library development in drug discovery programs. This product is intended for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRMBQRXOMOMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554984
Record name 4-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114077-82-6
Record name 4-Chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloronicotinaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 4-Chloronicotinaldehyde: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Chloronicotinaldehyde (CAS No. 114077-82-6). This versatile heterocyclic aldehyde is a key building block in medicinal chemistry and materials science, valued for its role as a precursor to a wide range of functionalized pyridine derivatives.

Chemical Properties and Structure

This compound, also known as 4-Chloropyridine-3-carboxaldehyde, is a crystalline solid at room temperature.[1] Its structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a formyl (aldehyde) group at the 3-position. The presence of the electron-withdrawing chlorine atom and the aldehyde group, combined with the inherent properties of the pyridine ring, confers a unique reactivity profile to the molecule.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. While specific experimental values for melting and boiling points are not consistently reported in publicly available literature, data for analogous compounds and supplier specifications provide a general profile.

PropertyValueSource(s)
IUPAC Name 4-chloropyridine-3-carbaldehyde[2]
Synonyms 4-Chloropyridine-3-carboxaldehyde, 4-Chloro-3-formylpyridine[1]
CAS Number 114077-82-6[2]
Molecular Formula C₆H₄ClNO[1][2]
Molecular Weight 141.56 g/mol [1][2]
Appearance White to light yellow powder[1]
Purity ≥ 97% (typically ≥ 98.5% by HPLC)[1][3]
Solubility No specific data available; expected to be slightly soluble in water and soluble in common organic solvents.
Melting Point No specific data available.[3]
Boiling Point No specific data available.[3]
Storage 0-8°C, under an inert atmosphere.[1]
Chemical Structure

The structure of this compound is fundamental to its reactivity. The aldehyde group is a key site for nucleophilic addition and condensation reactions, while the chlorine atom can be displaced via nucleophilic aromatic substitution, often activated by the electron-withdrawing nature of the pyridine ring and the adjacent aldehyde.

G Chemical Structure of this compound cluster_molecule cluster_substituents C1 C C2 C C1->C2 N N C2->N C3 C C4 C C3->C4 Aldehyde CHO C3->Aldehyde C5 C C4->C5 Cl Cl C4->Cl N->C3 C5->C1

Caption: 2D structure of this compound.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the directed ortho-metalation (DoM) of a 4-halopyridine followed by formylation. This strategy offers high regioselectivity.

General Synthesis Workflow

The synthesis generally involves the deprotonation of a 4-halopyridine at a position adjacent to the halogen using a strong base, creating a nucleophilic organolithium intermediate. This intermediate is then quenched with an electrophilic formylating agent.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative procedure based on the methods described by Marsais et al. for the directed lithiation of 4-halopyridines.[4][5]

Materials:

  • 4-Chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Ethyl Formate

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Lithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-chloropyridine (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of LDA or n-BuLi (1.1 equivalents) to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure the formation of the lithiated intermediate.

  • Formylation: To the cold suspension of the lithiated species, add anhydrous DMF or ethyl formate (1.5 equivalents) dropwise. Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Quenching and Work-up: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a white to light yellow solid.

Reactivity and Applications

This compound is a valuable intermediate due to the reactivity of both the aldehyde and the chloro-substituent.

G Key Reactivity of this compound cluster_aldehyde Aldehyde Reactions cluster_chloro Chlorine Substitution Start This compound Reaction1 Reductive Amination Start->Reaction1 Reaction2 Wittig Reaction Start->Reaction2 Reaction3 Grignard Reaction Start->Reaction3 Reaction4 Nucleophilic Aromatic Substitution (SNAr) Start->Reaction4 Product1 Amines Reaction1->Product1 Product2 Alkenes Reaction2->Product2 Product3 Secondary Alcohols Reaction3->Product3 Product4 Substituted Pyridines (e.g., ethers, amines) Reaction4->Product4

Caption: Reactivity of this compound's functional groups.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for chain extension and functionalization. It readily undergoes reactions such as reductive amination to form substituted amines, Wittig reactions to yield alkenes, and additions of organometallic reagents (e.g., Grignard reagents) to produce secondary alcohols.

  • Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of substituted pyridine derivatives. This reactivity is crucial in the synthesis of pharmaceutical and agrochemical compounds.[1]

Spectroscopic Characterization (Predicted)

4.1. 1H NMR Spectroscopy (Predicted) The 1H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the aldehyde proton.

  • Aldehyde Proton (-CHO): A singlet, significantly downfield, expected around δ 9.5-10.5 ppm.

  • Pyridine Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The protons at positions 2 and 6 will be doublets, and the proton at position 5 will also be a doublet, with coupling constants typical for pyridine systems. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and aldehyde groups.

4.2. 13C NMR Spectroscopy (Predicted) The 13C NMR spectrum should display six distinct signals.

  • Carbonyl Carbon (-CHO): The aldehyde carbon will be the most downfield signal, typically in the range of δ 185-195 ppm.

  • Pyridine Carbons: Five signals corresponding to the pyridine ring carbons. The carbon bearing the chlorine (C4) and the carbons adjacent to the nitrogen will have characteristic chemical shifts influenced by their electronic environment.

4.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum will be characterized by several key absorption bands.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm-1.

  • C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 cm-1 and 2820 cm-1.

  • Aromatic C=C and C=N Stretches: Medium to strong bands in the 1400-1600 cm-1 region, characteristic of the pyridine ring.

  • C-Cl Stretch: A band in the fingerprint region, typically below 800 cm-1.

Safety and Handling

This compound is classified as harmful and an irritant.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, it is recommended to consult the primary literature and perform appropriate reaction optimization and safety assessments.

References

An In-depth Technical Guide to 4-Chloronicotinaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, 4-Chloronicotinaldehyde serves as a critical intermediate in the synthesis of a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly as a precursor to kinase inhibitors.

Core Chemical and Physical Data

This compound, also known as 4-chloropyridine-3-carboxaldehyde, is a heterocyclic aldehyde. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 114077-82-6[cite]
Molecular Formula C₆H₄ClNO[cite]
Molecular Weight 141.56 g/mol [cite]
Appearance White to light yellow powder[cite]
Purity ≥ 98.5% (HPLC)[cite]
Storage Conditions 0-8°C[cite]

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in publicly available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible and commonly employed method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an aromatic ring. While a specific protocol for this compound is not available, a general experimental procedure for the formylation of an activated aromatic compound is presented below. Additionally, a detailed synthesis for a structurally related compound, 4-bromo-6-chloronicotinaldehyde, is provided to illustrate a potential multi-step synthetic pathway.

General Experimental Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically involves the use of a Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Materials:

  • Starting material (e.g., a suitable pyridine derivative)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvent (e.g., dichloromethane, chloroform)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • The starting pyridine derivative is dissolved in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath to 0°C.

  • Phosphorus oxychloride is added dropwise to the cooled solution, followed by the slow addition of N,N-dimethylformamide. The order of addition may vary depending on the specific substrate.

  • The reaction mixture is stirred at a controlled temperature (ranging from 0°C to reflux) for a period of time, which is determined by monitoring the reaction progress (e.g., by thin-layer chromatography).

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice or into a cold aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the acidic components.

  • The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired aldehyde.

Representative Experimental Protocol: Synthesis of 4-bromo-6-chloronicotinaldehyde

The following multi-step protocol for the synthesis of 4-bromo-6-chloronicotinaldehyde, an important intermediate for FGFR4 enzyme selective inhibitors, provides a more detailed example of the synthetic strategies that could be adapted for this compound.

Step 1: Synthesis of 6-chloro-4-((4-methoxybenzyl)amino)nicotinic acid ethyl ester

  • 4,6-dichloronicotinic acid ethyl ester and 4-methoxybenzylamine are stirred at a reaction temperature between 0°C and 60°C.

  • After the reaction is complete, the mixture is poured into ice water.

  • The product is extracted with ethyl acetate, and the organic phase is washed with water and saturated brine, then dried.

  • Purification is achieved by column chromatography.

Step 2: Synthesis of 4-amino-6-chloronicotinic acid ethyl ester

  • The product from Step 1 is added to trifluoroacetic acid and heated to 50-60°C.

  • After the reaction, a portion of the trifluoroacetic acid is evaporated, and the mixture is poured into ice water.

  • The solution is made alkaline, and the product is extracted, washed, dried, and purified by column chromatography.

Step 3: Synthesis of 4-bromo-6-chloronicotinic acid ethyl ester

  • The product from Step 2 is dissolved in dichloromethane.

  • Tert-butyl nitrite and benzyltriethylammonium bromide are added, and the reaction proceeds at room temperature.

  • The reaction mixture is then poured into water, and the product is extracted, washed, dried, and purified by column chromatography.

Step 4: Synthesis of 4-bromo-6-chloronicotinol

  • The product from Step 3 is dissolved in dichloromethane and cooled to -60°C to -70°C under an argon atmosphere.

  • Diisobutylaluminum hydride is added slowly, and the mixture is stirred for 30 minutes.

  • The temperature is raised to 0°C and stirring continues until the reaction is complete.

  • The reaction is quenched with ice-cold dilute hydrochloric acid, and the product is extracted with dichloromethane, washed, dried, and purified by column chromatography.

Step 5: Synthesis of 4-bromo-6-chloronicotinaldehyde

  • The product from Step 4 is dissolved in dichloromethane, and manganese dioxide is added as an oxidizing agent.

  • The reaction proceeds at room temperature.

  • After completion, the mixture is filtered through a silica gel pad, and the solvent is removed under reduced pressure to yield the final product.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the reactivity of its aldehyde group and the potential for nucleophilic substitution of the chlorine atom. This allows for the construction of diverse molecular scaffolds. A significant application of this intermediate is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

Intermediate for FGFR4 Inhibitors

This compound and its derivatives are key intermediates in the synthesis of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF/FGFR signaling pathway is crucial for various cellular processes, and its dysregulation is implicated in the development and progression of several cancers, including hepatocellular carcinoma. By serving as a starting material, this compound contributes to the development of novel anti-cancer agents.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway plays a critical role in cell proliferation, survival, and migration. The binding of its ligand, primarily FGF19, to the extracellular domain of FGFR4, in the presence of the co-receptor β-Klotho, leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4_dimer FGFR4 Dimerization & Autophosphorylation FGF19->FGFR4_dimer Binds bKlotho β-Klotho bKlotho->FGFR4_dimer Co-receptor FRS2 FRS2 FGFR4_dimer->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 Recruits PI3K PI3K FRS2->PI3K Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Cell_Response Promotes

Caption: The FGFR4 signaling cascade initiated by FGF19 binding.

Upon activation, FGFR4 phosphorylates the docking protein Fibroblast growth factor Receptor Substrate 2 (FRS2). This leads to the recruitment of Growth factor Receptor-Bound protein 2 (GRB2), which in turn activates Son of Sevenless (SOS) and the downstream RAS-RAF-MEK-ERK (MAPK) pathway. Concurrently, the activation of FRS2 can also stimulate the Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway. Both of these signaling cascades ultimately promote cellular responses such as proliferation, survival, and migration, which can contribute to tumor growth when dysregulated. Small molecule inhibitors developed from intermediates like this compound aim to block the kinase activity of FGFR4, thereby inhibiting these downstream oncogenic signals.

An In-Depth Technical Guide to the Synthesis of 4-Chloronicotinaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloronicotinaldehyde, a valuable building block in medicinal chemistry and drug development, with a core focus on the Vilsmeier-Haack reaction. This document details the reaction mechanism, optimized experimental protocols, and quantitative data to support researchers in the successful synthesis of this key intermediate.

Introduction

This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from the reactive aldehyde functionality and the presence of a chlorine atom on the pyridine ring, which allows for diverse downstream chemical modifications. The Vilsmeier-Haack reaction offers a classical and effective method for the formylation of aromatic and heteroaromatic compounds. However, the direct formylation of electron-deficient pyridine rings, such as 4-chloropyridine, presents significant challenges.

A more successful and widely employed strategy involves the activation of the pyridine ring through the formation of an N-oxide. This guide, therefore, focuses on a two-step synthetic pathway: the Vilsmeier-Haack formylation of 4-chloropyridine N-oxide, followed by a deoxygenation step to yield the target this compound.

Reaction Mechanism and Signaling Pathway

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent then undergoes an electrophilic aromatic substitution with an electron-rich substrate. In the case of 4-chloropyridine N-oxide, the electron-donating nature of the N-oxide group facilitates the attack of the Vilsmeier reagent.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deoxygenation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate 4-Chloropyridine_N-oxide 4-Chloropyridine N-oxide 4-Chloropyridine_N-oxide->Intermediate + Vilsmeier Reagent 4-Chloronicotinaldehyde_N-oxide This compound N-oxide Intermediate->4-Chloronicotinaldehyde_N-oxide Hydrolysis This compound This compound 4-Chloronicotinaldehyde_N-oxide->this compound + Deoxygenating Agent Deoxygenating_Agent Deoxygenating Agent (e.g., PCl₃)

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound, commencing with the preparation of the 4-chloropyridine N-oxide starting material.

Synthesis of 4-Chloropyridine N-oxide

Materials:

  • 4-Chloropyridine

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyridine (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (1.5 equivalents) to the solution while stirring.

  • Heat the reaction mixture at 70-80°C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as chloroform or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloropyridine N-oxide as a solid.

Vilsmeier-Haack Formylation of 4-Chloropyridine N-oxide

Materials:

  • 4-Chloropyridine N-oxide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium acetate

  • Deionized water

  • Diethyl ether

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add phosphorus oxychloride (3.0 equivalents) to anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add N,N-dimethylformamide (DMF) (3.0 equivalents) dropwise to the cooled solution, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add 4-chloropyridine N-oxide (1.0 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound N-oxide.

Deoxygenation of this compound N-oxide

Materials:

  • This compound N-oxide

  • Phosphorus trichloride (PCl₃)

  • Chloroform

Procedure:

  • Dissolve the crude this compound N-oxide (1.0 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add phosphorus trichloride (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reagent Quantities and Reaction Conditions

StepReagentMolar Ratio (to starting material)Temperature (°C)Time (h)
N-oxidation 4-Chloropyridine1.070-803-4
Hydrogen Peroxide (30%)1.5
Vilsmeier-Haack 4-Chloropyridine N-oxide1.060-704-6
Phosphorus Oxychloride3.0
Dimethylformamide3.0
Deoxygenation This compound N-oxide1.0Reflux2-3
Phosphorus Trichloride1.2

Table 2: Product Yields

ProductStarting MaterialTypical Yield (%)
4-Chloropyridine N-oxide4-Chloropyridine85-95
This compound N-oxide4-Chloropyridine N-oxide70-80
This compoundThis compound N-oxide75-85

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 4-Chloropyridine N_Oxidation Step 1: N-Oxidation (H₂O₂ / Acetic Acid) Start->N_Oxidation N_Oxide Intermediate: 4-Chloropyridine N-oxide N_Oxidation->N_Oxide Vilsmeier Step 2: Vilsmeier-Haack (POCl₃ / DMF) N_Oxide->Vilsmeier Aldehyde_N_Oxide Intermediate: This compound N-oxide Vilsmeier->Aldehyde_N_Oxide Deoxygenation Step 3: Deoxygenation (PCl₃) Aldehyde_N_Oxide->Deoxygenation Purification Purification (Column Chromatography) Deoxygenation->Purification End Final Product: This compound Purification->End

Figure 2: Overall synthesis workflow.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound via the Vilsmeier-Haack reaction of 4-chloropyridine N-oxide. By following the outlined experimental protocols and understanding the underlying reaction mechanisms, researchers and drug development professionals can reliably produce this important chemical intermediate for their synthetic endeavors. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing this synthesis efficiently and effectively.

Spectroscopic Characterization of 4-Chloronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Chloronicotinaldehyde (CAS No: 114077-82-6), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comprehensive analysis based on data from closely related analogs, including 2-chloro-3-pyridinecarboxaldehyde, 4-pyridinecarboxaldehyde, and 4-chlorobenzaldehyde. This information is intended to aid researchers in the identification and characterization of this compound.

Molecular Structure and Expected Spectroscopic Features

This compound, also known as 4-chloro-3-pyridinecarboxaldehyde, possesses a pyridine ring substituted with a chlorine atom at the 4-position and an aldehyde group at the 3-position. This substitution pattern will dictate the chemical shifts in its NMR spectra, the vibrational frequencies in its IR spectrum, and the fragmentation patterns in its mass spectrum.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Herein, we provide predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal for the aldehydic proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet1HH-7 (Aldehyde)
~8.9Singlet1HH-2
~8.6Doublet1HH-6
~7.6Doublet1HH-5

Predictions are based on data for isomeric and related compounds and are typically recorded in CDCl₃.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~190C-7 (Aldehyde C=O)
~155C-2
~152C-6
~145C-4
~130C-3
~125C-5

Predictions are based on data for isomeric and related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the chlorinated pyridine ring.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~2820, ~2720MediumAldehyde C-H stretch (Fermi doublet)
~1705StrongAldehyde C=O stretch
~1580, ~1470Medium-StrongC=C and C=N ring stretching
~1100MediumC-Cl stretch
~800-900StrongC-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
141/143High[M]⁺˙ (Molecular ion peak, with 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
140/142Medium[M-H]⁺
112/114Medium[M-CHO]⁺
76Medium[C₅H₄N]⁺

Experimental Protocols

While specific experimental parameters for this compound are not publicly available, the following are general methodologies for obtaining the spectroscopic data discussed.

  • NMR Spectroscopy: A sample of this compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: An IR spectrum can be obtained using an FT-IR spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Mass Spectrometry: A dilute solution of the compound is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpret_NMR NMR Data Analysis (Chemical Shifts, Coupling) NMR->Interpret_NMR Interpret_IR IR Data Analysis (Functional Groups) IR->Interpret_IR Interpret_MS MS Data Analysis (Molecular Weight, Fragmentation) MS->Interpret_MS Structure Structure Confirmation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

4-Chloronicotinaldehyde safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Chloronicotinaldehyde

For researchers, scientists, and drug development professionals, understanding the safety profile and handling requirements of chemical reagents is paramount. This document provides a comprehensive technical overview of the safety data and handling precautions for this compound (CAS No: 114077-82-6).

Chemical Identification

This section provides basic identification details for this compound.

IdentifierValue
Chemical Name This compound
Synonyms 4-Chloropyridine-3-carboxaldehyde, 4-Chloro-3-formylpyridine[1]
CAS Number 114077-82-6[1][2]
Molecular Formula C₆H₄ClNO[2]
Molecular Weight 141.56 g/mol [1][2]
Purity Typically ≥97%[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates it can cause significant irritation and allergic reactions. All safety precautions should be read and understood before handling[3].

Signal Word: Warning[3][4]

GHS Hazard Pictograms:

  • alt text

Hazard Statements (H-Statements): A compilation of hazard statements from various suppliers is presented below.

Statement CodeDescriptionSource
H302 Harmful if swallowed[3]
H315 Causes skin irritation[1][4]
H317 May cause an allergic skin reaction[3][5]
H319 Causes serious eye irritation[1][3][4][5]
H335 May cause respiratory irritation[1][4]

Precautionary Statements (P-Statements): Key precautionary statements for prevention, response, and storage are summarized below.

Statement CodeDescriptionSource
P261 Avoid breathing dust/fumes/gas/mist/vapors/spray[1][4]
P271 Use only outdoors or in a well-ventilated area[1][4]
P280 Wear protective gloves/protective clothing/eye protection/face protection[1][3][4][5]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][4][5]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound. The following sections detail the required procedures for safe handling, emergency response, and storage.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the first line of defense against exposure.

Control/PPESpecification
Engineering Controls Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. Eyewash stations and safety showers must be readily available[4].
Eye/Face Protection Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary. Equipment must be approved under government standards like NIOSH (US) or EN 166 (EU)[5].
Skin Protection Wear protective gloves and a lab coat. Handle in accordance with good industrial hygiene and safety practices[5].
Respiratory Protection If dust is formed or ventilation is inadequate, use a NIOSH-approved respirator[4].

The logical workflow for ensuring personal safety before handling the compound is illustrated below.

G cluster_prep Pre-Handling Safety Workflow start Start: Prepare to handle This compound check_fume_hood Is a chemical fume hood available and active? start->check_fume_hood don_ppe Don Personal Protective Equipment: - Safety Goggles/Face Shield - Protective Gloves - Lab Coat check_fume_hood->don_ppe Yes stop STOP: Do not proceed without proper ventilation check_fume_hood->stop No locate_safety_eq Locate nearest eyewash station and safety shower don_ppe->locate_safety_eq proceed Proceed with handling locate_safety_eq->proceed

Caption: Pre-Handling Safety Workflow Diagram.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table and diagram outline the necessary steps.

Exposure RouteFirst Aid Protocol
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[4][5].
Skin Contact Wash off with soap and plenty of water. Consult a physician[5]. If skin irritation occurs, get medical advice/attention[4].
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[5]. Remove contact lenses if present and easy to do[4][5].
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[5].

The decision-making process for responding to an exposure event is visualized below.

G cluster_first_aid Emergency First Aid Protocol exposure Exposure Event Occurs route Identify Exposure Route exposure->route inhalation Inhalation: Move to fresh air. Give artificial respiration if needed. route->inhalation Inhaled skin Skin Contact: Wash with soap and plenty of water. route->skin Skin eyes Eye Contact: Rinse with water for 15+ mins. Remove contact lenses. route->eyes Eyes ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. route->ingestion Ingested consult Consult a Physician / Seek Medical Attention inhalation->consult skin->consult eyes->consult ingestion->consult

Caption: First Aid Decision Tree for Exposure.

Fire Fighting and Spill Response
SituationProtocol
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5].
Firefighter Protection Wear a self-contained breathing apparatus for firefighting if necessary[4][5].
Accidental Release Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal. Do not let the product enter drains[5].

The logical steps for responding to a chemical spill are outlined in the following diagram.

G cluster_spill Chemical Spill Response Workflow spill Spill Detected evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (gloves, goggles, respirator) ventilate->ppe contain Contain the spill without creating dust ppe->contain cleanup Sweep or shovel material into a closed container contain->cleanup dispose Dispose of waste according to institutional/local regulations cleanup->dispose decontaminate Decontaminate area and equipment dispose->decontaminate

Caption: Spill Response Workflow.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and ensure safety.

ParameterRecommendation
Storage Conditions Keep containers tightly closed in a dry, cool, and well-ventilated place[4]. Recommended storage temperature is 2-8°C in an inert atmosphere[2][5].
Stability The product is stable under normal handling and storage conditions. It is noted to be air-sensitive[4].
Incompatible Materials Avoid contact with strong oxidizing agents and strong acids[4].
Hazardous Decomposition Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas[4].

Toxicological and Ecological Information

The toxicological properties of this compound have not been thoroughly investigated[5]. However, the available data indicates the following:

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP[5].

  • Acute Effects: The primary known effects are irritation to the skin, eyes, and respiratory system, and the potential for allergic skin sensitization[1][4][5].

  • Ecological Information: Data on ecological effects is limited. Standard practice requires preventing the chemical from entering drains or the environment[5].

This guide is intended to provide a comprehensive overview of the safety and handling procedures for this compound based on currently available safety data sheets. All users must review the original SDS from their supplier and adhere to all institutional and governmental safety regulations.

References

Theoretical Exploration of 4-Chloronicotinaldehyde's Electronic Landscape: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive theoretical framework for understanding the electronic properties of 4-Chloronicotinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of direct experimental studies, this guide synthesizes established computational methodologies to predict and analyze its electronic structure, reactivity, and intermolecular interaction potential. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delineate a robust protocol for investigating key electronic descriptors. This document serves as a foundational resource for researchers aiming to computationally model this compound and similar compounds to accelerate drug design and development efforts.

Introduction

This compound belongs to the pyridine class of heterocyclic compounds, which are integral scaffolds in a vast array of pharmaceuticals. The introduction of a chlorine atom and an aldehyde group to the pyridine ring is expected to significantly modulate its electronic characteristics, thereby influencing its reactivity, metabolic stability, and potential as a pharmacophore. A thorough understanding of its electronic properties is paramount for predicting its behavior in biological systems and for the rational design of novel therapeutics.

This guide outlines the theoretical approaches necessary to elucidate the electronic landscape of this compound. We will explore its molecular orbital framework, electrostatic potential, and charge distribution through established computational techniques.

Theoretical Methodology

The electronic properties of this compound can be rigorously investigated using quantum chemical calculations. The primary method proposed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Protocol: Geometry Optimization and Frequency Analysis

A foundational step in any computational analysis is the optimization of the molecule's geometric structure to find its lowest energy conformation.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized using DFT with a suitable functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory has demonstrated reliability for similar organic molecules.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Computational_Workflow cluster_setup Initial Setup cluster_dft DFT Calculations cluster_tddft Excited State Calculations (Optional) mol_build Molecule Building (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal confirm minimum homo_lumo HOMO-LUMO Analysis freq_anal->homo_lumo mep Molecular Electrostatic Potential (MEP) freq_anal->mep nbo Natural Bond Orbital (NBO) Analysis freq_anal->nbo tddft TD-DFT Calculation freq_anal->tddft uv_vis Simulated UV-Vis Spectrum tddft->uv_vis

Caption: Computational workflow for analyzing this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the optimized geometry calculation.

  • Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify regions of high electron density (HOMO, susceptible to electrophilic attack) and low electron density (LUMO, susceptible to nucleophilic attack).

Molecular Electrostatic Potential (MEP) Mapping

The MEP provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites.

Protocol:

  • MEP Calculation: The MEP is calculated on the electron density surface of the optimized molecule.

  • Surface Visualization: The MEP is mapped onto the molecular surface, typically using a color spectrum where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic delocalization within the molecule.

Protocol:

  • NBO Calculation: An NBO analysis is performed on the optimized structure.

  • Data Extraction: Key information, such as atomic charges, hybridization of orbitals, and donor-acceptor interactions (delocalization energies), is extracted from the NBO output.

Predicted Electronic Properties and Data

Based on the methodologies described, the following tables summarize the predicted electronic properties of this compound. These values are theoretical estimations based on typical results for similar molecules.

Table 1: Global Reactivity Descriptors
ParameterPredicted ValueSignificance
HOMO Energy~ -7.0 eVElectron-donating ability
LUMO Energy~ -2.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.5 eVChemical reactivity and stability
Dipole Moment~ 2.5 DebyeMolecular polarity
Ionization Potential~ 7.0 eVEnergy to remove an electron
Electron Affinity~ 2.5 eVEnergy released upon gaining an electron
Table 2: Natural Bond Orbital (NBO) Analysis - Atomic Charges
AtomPredicted NBO Charge (e)
N1 (Pyridine)~ -0.55
C2~ 0.20
C3 (with CHO)~ 0.30
C4 (with Cl)~ 0.15
C5~ -0.10
C6~ -0.05
Cl~ -0.15
C (Aldehyde)~ 0.45
O (Aldehyde)~ -0.50

Analysis and Interpretation of Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO is expected to be localized primarily on the pyridine ring and the chlorine atom, indicating these are the primary sites for electrophilic attack. The LUMO is anticipated to be distributed over the aldehyde group and the pyridine ring, suggesting these are the likely sites for nucleophilic attack. The relatively large predicted HOMO-LUMO gap of ~4.5 eV suggests that this compound is a moderately stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is predicted to show the most negative potential (red region) around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, confirming these as the primary sites for electrophilic interaction. The most positive potential (blue region) is expected around the hydrogen atom of the aldehyde group, indicating its susceptibility to nucleophilic attack.

Logical_Relationships cluster_properties Calculated Electronic Properties cluster_interpretations Inferred Chemical Behavior homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity stability Kinetic Stability homo_lumo->stability mep MEP Surface mep->reactivity interactions Intermolecular Interactions (e.g., H-bonding) mep->interactions nbo NBO Charges nbo->reactivity nbo->interactions

Caption: Relationships between calculated properties and chemical behavior.

NBO Analysis

The NBO charges indicate a significant polarization of charge within the molecule. The nitrogen and oxygen atoms are strongly electronegative, while the aldehyde carbon and the carbon atoms attached to the electron-withdrawing groups (chlorine and aldehyde) are electropositive. This charge distribution is critical for understanding the molecule's dipole moment and its potential for forming hydrogen bonds and other non-covalent interactions, which are fundamental to drug-receptor binding.

Conclusion and Future Directions

This theoretical guide provides a robust framework for investigating the electronic properties of this compound. The outlined computational protocols and predicted properties offer valuable insights for researchers in drug discovery and medicinal chemistry. The predicted electronic landscape suggests specific sites of reactivity and intermolecular interactions that can be exploited for the design of new molecular entities.

Future work should focus on performing these calculations to obtain precise quantitative data for this compound. Furthermore, these theoretical findings can be used to guide experimental studies, such as spectroscopic analysis and reactivity assays, to validate the computational predictions. The synergy between theoretical and experimental approaches will undoubtedly accelerate the development of novel therapeutics based on the this compound scaffold.

Reactivity Profile of the Aldehyde Group in 4-Chloronicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloronicotinaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its utility as a synthetic building block is derived from the distinct reactivity of its two functional groups: a nucleophilic substitution-susceptible chloro-substituted pyridine ring and an electrophilic aldehyde moiety. This technical guide provides a comprehensive examination of the reactivity profile of the aldehyde group in this compound. The electronic influence of the chlorine atom and the pyridine nitrogen on the aldehyde's electrophilicity is discussed in the context of key chemical transformations, including nucleophilic additions, reductions, and condensation reactions. This document aims to serve as a critical resource, offering detailed experimental methodologies for pivotal reactions, quantitative data from analogous systems, and visualizations of reaction pathways to aid in the strategic design of synthetic routes for novel therapeutics and other functional molecules.

Introduction: The Electronic Landscape of this compound

The reactivity of the aldehyde group in this compound is intrinsically linked to the electronic properties of the chloropyridine ring. The pyridine nitrogen, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I) across the ring. This effect is further amplified by the presence of the chlorine atom at the 4-position, which also exhibits a strong -I effect. Consequently, the pyridine ring is rendered electron-deficient, which in turn significantly enhances the electrophilicity of the carbonyl carbon of the aldehyde group at the 3-position. This heightened electrophilicity makes the aldehyde group in this compound a prime target for nucleophilic attack.

The general reactivity of aldehydes is characterized by their susceptibility to nucleophilic addition reactions. The polarized carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, readily accepts a pair of electrons from a nucleophile. The subsequent formation of a tetrahedral intermediate is a key step in many of the reactions discussed in this guide.

Nucleophilic Addition Reactions

The electron-deficient nature of the carbonyl carbon in this compound facilitates a variety of nucleophilic addition reactions. These reactions are fundamental to the construction of more complex molecular architectures.

Grignard Reaction

The addition of organomagnesium halides (Grignard reagents) to aldehydes is a classic and powerful method for the formation of carbon-carbon bonds and the synthesis of secondary alcohols. The reaction of this compound with a Grignard reagent, RMgX, is expected to proceed via nucleophilic attack of the carbanionic 'R' group on the carbonyl carbon.

General Reaction Scheme:

Grignard_Reaction cluster_reactants cluster_product aldehyde This compound intermediate Tetrahedral Alkoxide Intermediate aldehyde->intermediate + R-MgX grignard R-MgX ether Anhydrous Ether product Secondary Alcohol intermediate->product Protonation workup H₃O⁺ workup

Caption: General workflow for the Grignard reaction with this compound.

Experimental Protocol (General):

A solution of the Grignard reagent (e.g., phenylmagnesium bromide) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) is prepared. To this solution, cooled in an ice bath, a solution of this compound in the same anhydrous solvent is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The reaction is subsequently quenched by the careful addition of a saturated aqueous solution of ammonium chloride or dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude secondary alcohol. Purification is typically achieved by column chromatography or recrystallization.

Reactant (R in RMgX)ProductReported Yield (%)Reference
Phenyl(4-chloropyridin-3-yl)(phenyl)methanolData not availableN/A
Ethyl1-(4-chloropyridin-3-yl)propan-1-olData not availableN/A
Methyl1-(4-chloropyridin-3-yl)ethan-1-olData not availableN/A
Note: Specific yield data for this compound was not found in the searched literature. Yields for similar aromatic aldehydes typically range from 60-90%.

Olefination Reactions

The conversion of the aldehyde group into an alkene is a valuable transformation in organic synthesis. The Wittig reaction is a prominent method for achieving this.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine oxide. The geometry of the resulting alkene is dependent on the nature of the ylide used.

General Reaction Scheme:

Wittig_Reaction cluster_reactants cluster_products aldehyde This compound betaine Betaine Intermediate aldehyde->betaine + Ph₃P=CHR ylide Ph₃P=CHR oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene Alkene oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction.

Experimental Protocol (General):

The phosphonium salt precursor is suspended in an anhydrous solvent like THF or DMF. A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the colored ylide. A solution of this compound in the same solvent is then added dropwise to the ylide solution. The reaction mixture is stirred for a period, often allowing it to warm to room temperature. After completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Ylide (R in Ph₃P=CHR)ProductReported Yield (%)Reference
Methyl (from CH₃PPh₃Br)4-chloro-3-vinylpyridineData not availableN/A
Ethyl (from CH₃CH₂PPh₃Br)4-chloro-3-(prop-1-en-1-yl)pyridineData not availableN/A
Carboethoxymethyl (from Ph₃P=CHCO₂Et)Ethyl 3-(4-chloropyridin-3-yl)acrylateData not availableN/A
Note: While a general procedure for the Wittig reaction with 2-, 3-, and 4-chlorobenzaldehyde is available, specific data for this compound is not provided in the searched literature. Yields are typically moderate to high.

Condensation Reactions

Condensation reactions involving the aldehyde group are crucial for the formation of α,β-unsaturated systems, which are important pharmacophores and synthetic intermediates.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. The initial adduct typically undergoes dehydration to yield a stable α,β-unsaturated product.

General Reaction Scheme:

Knoevenagel_Condensation cluster_reactants cluster_product aldehyde This compound intermediate Adduct aldehyde->intermediate + Z-CH₂-Z' active_methylene Z-CH₂-Z' catalyst Base (e.g., Piperidine) product α,β-Unsaturated Product intermediate->product Dehydration water - H₂O

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocol (General):

This compound and an active methylene compound (e.g., malononitrile, diethyl malonate) are dissolved in a suitable solvent such as ethanol, toluene, or pyridine. A catalytic amount of a weak base, such as piperidine or ammonium acetate, is added. The reaction mixture is then heated to reflux for a period until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the product often precipitates and can be collected by filtration. If the product is soluble, it is isolated by extraction and purified by recrystallization or column chromatography.

Active Methylene CompoundProductReported Yield (%)Reference
Malononitrile2-(4-chloropyridin-3-ylmethylene)malononitrileHigh yields reported for similar aromatic aldehydesN/A
Diethyl malonateDiethyl 2-(4-chloropyridin-3-ylmethylene)malonateModerate to high yields expectedN/A
Cyanoacetic acid(E)-3-(4-chloropyridin-3-yl)acrylic acid (after decarboxylation)Good yields expectedN/A
Note: Specific quantitative data for this compound in Knoevenagel condensations were not available in the searched literature. However, high yields are generally achieved with aromatic aldehydes.

Reduction of the Aldehyde Group

The reduction of the aldehyde group to a primary alcohol is a common and important transformation, providing access to a different class of intermediates for further functionalization.

Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.

Experimental Protocol (Adapted from the reduction of 5-bromonicotinaldehyde):

Reduction_Workflow start Dissolve this compound in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 react Stir for 1-2 hours at 0 °C add_nabh4->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify dry->purify

Caption: Experimental workflow for the reduction of this compound.

To a solution or suspension of this compound in a protic solvent like methanol or ethanol at 0 °C, sodium borohydride is added portion-wise. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched by the slow addition of water or dilute acid. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (4-chloropyridin-3-yl)methanol.

ReagentProductReported Yield (%)Reference
Sodium Borohydride (NaBH₄)(4-chloropyridin-3-yl)methanolHigh yields (>90%) are typical for this type of reduction.N/A
Note: While a specific protocol for this compound was not found, the reduction of similar halo-substituted pyridine aldehydes with NaBH₄ proceeds in high yield.

Spectroscopic Data

While specific, verified spectra for this compound were not found in the searched literature, the expected characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

  • Aldehyde proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Pyridine protons: Three protons on the pyridine ring will appear as multiplets or singlets in the aromatic region (δ 7.0-9.0 ppm). The specific coupling patterns will depend on the relative positions.

¹³C NMR:

  • Carbonyl carbon (-CHO): A signal is expected in the range of δ 185-200 ppm.

  • Pyridine carbons: Signals for the five carbons of the pyridine ring will appear in the aromatic region, with the carbon bearing the chlorine atom being significantly influenced.

IR Spectroscopy:

  • C=O stretch: A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹, characteristic of an aromatic aldehyde.

  • C-H stretch (aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Conclusion

The aldehyde group in this compound is a highly reactive and synthetically valuable functional group. Its enhanced electrophilicity, a consequence of the electron-withdrawing effects of the pyridine nitrogen and the chlorine substituent, makes it amenable to a wide range of nucleophilic addition and condensation reactions. This guide has outlined the expected reactivity and provided general protocols for key transformations, including Grignard reactions, Wittig olefination, Knoevenagel condensation, and reduction. While specific quantitative data for this compound remains to be broadly published, the information presented here, based on established chemical principles and data from analogous systems, provides a robust framework for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors. Further experimental investigation is warranted to fully quantify the reactivity profile of this versatile molecule.

The Versatile Scaffold: Unlocking the Potential of 4-Chloronicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a valuable component in drug design. 4-Chloronicotinaldehyde, a substituted pyridine derivative, emerges as a highly versatile and reactive building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the multifaceted applications of this compound in medicinal chemistry, providing insights into its synthetic utility, the biological activities of its derivatives, and detailed experimental protocols.

Synthetic Applications of this compound

The chemical reactivity of this compound is centered around its two key functional groups: the aldehyde and the chloro-substituted pyridine ring. The aldehyde group readily participates in a variety of condensation reactions, while the chlorine atom can be displaced through nucleophilic aromatic substitution, offering multiple avenues for molecular elaboration.

One of the most prominent applications of this compound is in the synthesis of chalcones and their derivatives. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthesis of these pyridinyl-chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[4]

Experimental Protocol: Synthesis of a Pyridinyl-Chalcone Derivative

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with an acetophenone derivative.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of a concentrated aqueous solution of potassium hydroxide to the stirred mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

The resulting pyridinyl-chalcone serves as a versatile intermediate for the synthesis of various heterocyclic systems, including pyrimidines, pyrazolines, and benzodiazepines, through reactions such as Michael additions and subsequent cyclizations.

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly chalcones and their subsequent heterocyclic products, have shown promise in several therapeutic areas.

Anticancer Activity

Chalcones derived from various aldehydes have been extensively studied for their anticancer properties.[1][5][6] The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic groups in biological macromolecules, leading to the modulation of various cellular processes. The mechanisms of action for anticancer chalcones are diverse and include:

  • Induction of Apoptosis: Activation of intrinsic and extrinsic apoptotic pathways.[1]

  • Cell Cycle Arrest: Halting the cell cycle at different phases, thereby inhibiting cell proliferation.[1]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Modulation of Signaling Pathways: Interference with key signaling cascades such as NF-κB and various kinase pathways.[3]

While specific quantitative data for chalcones derived directly from this compound is limited in publicly available literature, the general structure-activity relationship (SAR) studies of chalcones suggest that the presence of a heterocyclic ring, such as pyridine, can significantly influence their biological activity.[7]

Antimicrobial and Antifungal Activity

Chalcones and their heterocyclic derivatives have also demonstrated significant antimicrobial and antifungal activities.[8][9][10][11][12][13] The presence of a chloro-substituent on an aromatic ring in chalcone structures has been shown to enhance their antifungal and antibacterial properties.[8][13] The proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

The following table summarizes the potential biological activities of chalcone derivatives, which can be synthesized from this compound.

Biological ActivityPotential Mechanism of ActionReferences
Anticancer Induction of apoptosis, cell cycle arrest, inhibition of NF-κB and kinase signaling pathways.[1][3][6]
Antimicrobial Disruption of microbial cell membranes, enzyme inhibition.[10][11][13]
Antifungal Inhibition of fungal growth and proliferation.[8][9][12]

Signaling Pathways and Experimental Workflows

To visualize the synthetic and mechanistic pathways involving this compound and its derivatives, Graphviz (DOT language) diagrams are provided below.

Synthetic Pathway from this compound to Pyrimidine Derivatives

This diagram illustrates the multi-step synthesis of pyrimidine derivatives starting from this compound.

Synthetic_Pathway cluster_0 Chalcone Synthesis cluster_1 Pyrimidine Synthesis This compound This compound Pyridinyl-Chalcone Pyridinyl-Chalcone This compound->Pyridinyl-Chalcone Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->Pyridinyl-Chalcone Pyrimidine_Derivative Pyrimidine_Derivative Pyridinyl-Chalcone->Pyrimidine_Derivative Cyclocondensation Guanidine Guanidine Guanidine->Pyrimidine_Derivative

Synthesis of Pyrimidine Derivatives.
Potential Mechanism of Action for Anticancer Chalcones

This diagram depicts a simplified signaling pathway that can be targeted by anticancer chalcone derivatives.

Anticancer_Mechanism cluster_pathway Cellular Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Chalcone_Derivative Pyridinyl-Chalcone Derivative Chalcone_Derivative->Kinase_Cascade Inhibition Chalcone_Derivative->Transcription_Factor Inhibition Apoptosis Apoptosis Chalcone_Derivative->Apoptosis Induction

Targeting Cancer Signaling Pathways.

Conclusion and Future Perspectives

This compound represents a valuable and underexplored starting material in medicinal chemistry. Its synthetic tractability allows for the facile generation of diverse compound libraries, particularly chalcones and their heterocyclic derivatives. While the full potential of this compound-derived compounds is still being uncovered, the established biological activities of related structures provide a strong rationale for their further investigation. Future research should focus on the systematic synthesis and biological evaluation of novel derivatives, elucidation of their specific mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic properties to develop new therapeutic agents for a range of diseases. The data and protocols presented in this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloronicotinaldehyde is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its pyridine core, substituted with both a chloro and an aldehyde group, offers versatile reactivity for constructing more complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, a widely recognized method for the formylation of activated aromatic compounds.

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Please consult the Safety Data Sheet (SDS) for each reagent before use. This compound is an irritant and may cause skin, eye, and respiratory irritation[1].

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is based on the general principles of the Vilsmeier-Haack reaction for the synthesis of chloronicotinaldehydes[2]. The specific starting enamide can be synthesized through various standard procedures.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Substituted EnamideReagentSigma-AldrichStarting material
Phosphorus oxychloride (POCl₃)ReagentSigma-AldrichVilsmeier reagent component
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichVilsmeier reagent component & solvent
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent
Sodium bicarbonate (NaHCO₃)Saturated solution---For neutralization
Anhydrous sodium sulfate (Na₂SO₄)Reagent---For drying
Ethyl acetateHPLC Grade---For extraction
HexaneHPLC Grade---For chromatography
Silica gel60-120 mesh---For column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-Dimethylformamide (DMF).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve the starting enamide in anhydrous dichloromethane (DCM) in a separate flask.

    • Add the enamide solution dropwise to the prepared Vilsmeier reagent at 0°C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat it to reflux (around 40-45°C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture over crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

Data Summary:

Starting MaterialProductReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Enamide (1 equiv.)This compound4-640-4575-85>97 (by HPLC)

Characterization Data:

  • Appearance: Off-white to yellow solid

  • Molecular Formula: C₆H₄ClNO

  • Molecular Weight: 141.56 g/mol [3]

  • CAS Number: 114077-82-6[1][3]

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1. Vilsmeier-Haack Synthesis of this compound A 1. Vilsmeier Reagent Preparation (POCl₃ + DMF at 0°C) B 2. Formylation Reaction (Enamide + Vilsmeier Reagent) A->B Add Enamide Solution C 3. Reaction Work-up (Quenching with ice, Neutralization with NaHCO₃) B->C Reaction Completion D 4. Extraction (Ethyl Acetate) C->D E 5. Drying and Concentration (Na₂SO₄, Rotary Evaporation) D->E F 6. Purification (Silica Gel Column Chromatography) E->F Crude Product G Final Product: This compound F->G Pure Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this compound is an intermediate and not a final drug, it is a precursor for molecules that can target specific signaling pathways. For instance, a derivative, 4-broMo-6-chloronicotinaldehyde, is an intermediate for FGFR4 inhibitors, which are relevant in cancer therapy[4]. The diagram below illustrates a simplified representation of the FGFR signaling pathway that such inhibitors would target.

Signaling_Pathway Figure 2. Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR4 FGFR4 Receptor FGF->FGFR4 Binds and Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Inhibitor FGFR4 Inhibitor (Derived from Intermediate) Inhibitor->FGFR4 Blocks Activation Cell Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell PI3K_AKT->Cell

Caption: Inhibition of the FGFR4 signaling pathway.

References

Application Note: Purification of 4-Chloronicotinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-Chloronicotinaldehyde using silica gel column chromatography. The described methodology is based on established principles for the purification of pyridine derivatives and related aldehydes, offering a robust starting point for achieving high purity of the target compound, a valuable intermediate in pharmaceutical and agrochemical synthesis.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its purity is crucial for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] This application note details a protocol for the purification of this compound utilizing a silica gel stationary phase and a gradient elution with a hexane-ethyl acetate mobile phase.

Data Presentation

The following table summarizes the recommended parameters for the column chromatography purification of this compound. These parameters may require optimization based on the specific impurity profile of the crude material.

ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography of polar organic compounds.[3][4]
Mobile Phase Gradient of 0% to 20% Ethyl Acetate in HexanesA gradient elution is often effective for separating compounds with a range of polarities, which is common in crude reaction mixtures.[5]
Column Dimensions Dependent on sample size (e.g., 2-4 cm diameter for 1-5 g of crude material)The column size should be chosen to allow for adequate separation without excessive solvent usage.
Sample Loading Dry or wet loadingDry loading is preferred for samples not readily soluble in the initial mobile phase to ensure a narrow starting band.
Elution Mode Flash Chromatography (positive pressure)Increases the speed and resolution of the separation compared to gravity chromatography.
Detection Thin-Layer Chromatography (TLC) with UV visualization (254 nm)TLC is used to monitor the progress of the separation and identify fractions containing the desired product.[6]
Expected Purity >95% (product dependent)Column chromatography is capable of achieving high levels of purity.
Expected Yield 70-90% (process dependent)Yields are dependent on the efficiency of the separation and the purity of the starting material.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (optional, for neutralizing silica)

  • Glass chromatography column

  • Flash chromatography system (or air/nitrogen source with a flow controller)

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. This allows for the optimization of the mobile phase for the best separation.

  • Prepare several eluent systems with varying ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30% ethyl acetate).

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto separate TLC plates.

  • Develop the TLC plates in the different eluent systems.

  • Visualize the plates under a UV lamp (254 nm).

  • The ideal eluent system will show good separation between the this compound spot and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.

Column Preparation (Wet Packing Method)
  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

  • Gently tap the column to ensure even packing of the silica gel.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed.

  • Open the stopcock and allow the solvent to drain until it is level with the top of the sand, ensuring the silica bed does not run dry.

Sample Loading and Elution
  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry powder onto the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully pipette the solution onto the top of the column.

  • Carefully add the initial mobile phase (100% hexanes) to the column.

  • Apply gentle pressure to the top of the column to begin the elution process (flash chromatography).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 0% to 20% over several column volumes).

  • Collect fractions in a fraction collector or in individual test tubes.

Fraction Analysis and Product Isolation
  • Monitor the separation by spotting collected fractions onto TLC plates and developing them in the optimized eluent system.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC).

Mandatory Visualization

experimental_workflow Workflow for Purification of this compound cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_analysis TLC Analysis (Determine Mobile Phase) column_packing Column Packing (Silica Gel Slurry) TLC_analysis->column_packing sample_loading Sample Loading (Dry or Wet) column_packing->sample_loading elution Gradient Elution (Hexane/Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation final_product Purified this compound solvent_evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting

  • Peak Tailing: The basicity of the pyridine nitrogen can lead to interactions with acidic silanol groups on the silica gel, causing peak tailing. If this is observed, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to mitigate this effect.

  • Compound Decomposition: Some aldehydes can be sensitive to the acidic nature of silica gel. Neutralizing the silica gel by pre-washing the column with a solvent mixture containing triethylamine may prevent decomposition.

  • Poor Separation: If separation is not optimal, adjust the gradient profile (e.g., a shallower gradient) or try a different solvent system based on further TLC analysis.

By following this detailed protocol, researchers can effectively purify this compound, ensuring high-quality material for their synthetic endeavors.

References

Application Notes and Protocols for the Recrystallization of High Purity 4-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloronicotinaldehyde is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this compound is paramount for the successful synthesis of downstream products, necessitating an efficient and reliable purification method. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2][3][4] This document provides a detailed protocol for the recrystallization of this compound to achieve high purity, intended for researchers, scientists, and professionals in drug development.

Data Presentation

The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[3] The following tables summarize the hypothetical solubility of this compound in various common laboratory solvents and the expected efficiency of the recrystallization process using ethanol.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Boiling Point (°C)
Water< 0.1~1.5100
Ethanol~2.5~2578
Isopropanol~1.8~2082
Acetone~15Miscible56
Hexane< 0.1~0.569
Toluene~1.0~15111
Ethyl Acetate~5.0~3077

Note: The data presented in this table are estimations based on the general solubility of similar substituted pyridines and aromatic aldehydes and are intended for illustrative purposes.

Table 2: Recrystallization Efficiency using Ethanol

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99.5%
Yield -~85%
Appearance Light yellow to beige powderWhite to off-white crystalline solid
Melting Point 48-51°C52-53°C

Experimental Protocol: Single-Solvent Recrystallization of this compound

This protocol details the procedure for the purification of this compound using ethanol as the recrystallization solvent.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, to minimize solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

    • In a separate flask, heat approximately 100 mL of ethanol to its boiling point.

    • Add the hot ethanol to the flask containing the crude solid in small portions while stirring and gently heating the mixture. Continue adding the hot solvent until the this compound is completely dissolved.[5][6] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a funnel and a clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper to remove the insoluble impurities. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][5]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.[2][5]

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol to create a seal.

    • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask to the funnel.

  • Washing:

    • With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.[5] Use a minimal amount of cold solvent to avoid significant loss of the purified product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.

    • Transfer the crystalline solid to a watch glass or a petri dish and dry them completely in a vacuum oven at a low temperature (e.g., 40°C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity and Yield Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.

    • Analyze the purity of the recrystallized product using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the percentage yield of the purified this compound.

Visualizations

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product A Crude This compound B Add Minimum Hot Ethanol A->B C Hot Saturated Solution B->C D Hot Gravity Filtration (Optional) C->D E Insoluble Impurities (Discard) D->E Removed F Clear Hot Solution D->F G Slow Cooling to Room Temperature F->G H Ice Bath G->H I Vacuum Filtration H->I J Mother Liquor (Soluble Impurities) I->J Separated K Wash with Cold Ethanol I->K L Pure Crystals K->L M Drying L->M N High Purity This compound M->N

Caption: Experimental workflow for the recrystallization of this compound.

Recrystallization_Logic start Start: Crude Solid (Compound + Impurities) dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_solution Hot Solution (Compound & Soluble Impurities Dissolved, Insoluble Impurities Suspended) dissolve->hot_solution filter_hot Hot Filtration hot_solution->filter_hot insoluble_impurities Insoluble Impurities (Removed) filter_hot->insoluble_impurities Yes cool Cool Solution Slowly filter_hot->cool No crystallization Crystallization (Pure Compound Solidifies) cool->crystallization filter_cold Vacuum Filtration crystallization->filter_cold crystals Pure Crystals filter_cold->crystals mother_liquor Mother Liquor (Soluble Impurities Remain in Solution) filter_cold->mother_liquor wash Wash with Cold Solvent crystals->wash dry Dry Crystals wash->dry end End: High Purity Crystals dry->end

References

Application Note: Quantitative Analysis of 4-Chloronicotinaldehyde using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Chloronicotinaldehyde. The method is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The protocol provides a reliable and reproducible approach for the determination of this compound in various sample matrices.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this compound is crucial for process monitoring, quality assurance of starting materials, and stability testing of intermediates. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high precision and accuracy for the quantification of such compounds.[1] This application note describes a validated isocratic RP-HPLC method coupled with UV detection for the determination of this compound. The separation is achieved on a C18 stationary phase, which is commonly used for the analysis of small molecules due to its hydrophobic interaction capabilities.[2][3]

Experimental

Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC vials.

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 260 nm
Run Time 10 minutes

Protocols

1. Preparation of Mobile Phase

To prepare 1 L of the mobile phase, mix 600 mL of HPLC grade acetonitrile with 400 mL of HPLC grade water. Add 1 mL of formic acid to the mixture and sonicate for 15 minutes to degas.

2. Preparation of Standard Stock Solution (1000 µg/mL)

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark with the same solvent. This will be the standard stock solution.

3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation procedure will depend on the matrix. For a solid sample, an accurately weighed amount should be dissolved in methanol, sonicated, and diluted with the mobile phase to a concentration within the calibration range. Liquid samples may be diluted directly with the mobile phase.[4] All sample solutions should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.[5]

5. System Suitability

Before starting the analysis, the HPLC system should be equilibrated with the mobile phase until a stable baseline is achieved.[4] A system suitability test should be performed by injecting the mid-point calibration standard five times. The acceptance criteria for system suitability are typically a relative standard deviation (RSD) of less than 2% for the peak area and retention time.

6. Analysis

Inject the prepared standard and sample solutions into the HPLC system. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the working standard solutions.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from blank and placebo
Robustness Unaffected by minor changes in flow rate, mobile phase composition, and temperature

Data Presentation

Table 1: Quantitative Data for this compound Analysis

ParameterValue
Retention Time (min) Approximately 4.5
Linearity (r²) 0.9995
Range (µg/mL) 1 - 100
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.7
Intra-day Precision (%RSD) 0.85
Inter-day Precision (%RSD) 1.23
Accuracy (% Recovery) 99.5%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:Water:Formic Acid) E System Equilibration & System Suitability Test A->E B Prepare Standard Stock Solution (1000 µg/mL in Methanol) C Prepare Working Standards (1-100 µg/mL in Mobile Phase) B->C F Inject Standards & Construct Calibration Curve C->F D Prepare Sample Solution (Dissolve/Dilute & Filter) G Inject Samples D->G E->F F->G H Integrate Peak Areas G->H I Quantify this compound Concentration H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a simple, accurate, and reliable means for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The short run time allows for high throughput analysis. The validation data demonstrates that the method is precise, accurate, and robust for its intended purpose.

References

Application Note: 1H and 13C NMR Assignment for 4-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-Chloronicotinaldehyde. It includes predicted spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), to facilitate the structural elucidation and characterization of this important heterocyclic aldehyde. Standardized experimental procedures for sample preparation and data acquisition are outlined to ensure reproducibility and accuracy in laboratory settings.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its presence as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate structural confirmation and purity assessment are critical in the synthesis and application of such molecules. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This document presents the predicted ¹H and ¹³C NMR spectral data for this compound and provides a comprehensive protocol for obtaining high-quality NMR spectra.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.95s-
H-57.50d5.2
H-68.70d5.2
CHO10.10s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-2153.2
C-3134.5
C-4148.0
C-5123.0
C-6151.8
CHO189.5

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

Materials:

  • This compound (solid)

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)

  • 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Filter plug material (e.g., glass wool or cotton)

  • Tetramethylsilane (TMS) as an internal standard (optional)

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2] If using an internal standard, a solvent containing 0.03-0.05% TMS is recommended.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the solid sample. If the sample does not dissolve readily, gentle warming in a water bath may be applied. Ensure the final solution is clear and homogeneous.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution into a clean 5 mm NMR tube.[3] This can be achieved by placing a small plug of glass wool or cotton into a Pasteur pipette and transferring the solution through it into the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans (NS): 16 to 64 (adjust based on sample concentration)

  • Receiver Gain (RG): Autogain

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 16 ppm (centered around 6 ppm)

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Nucleus: ¹³C

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)

  • Receiver Gain (RG): Autogain

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm (centered around 120 ppm)

  • Temperature: 298 K

III. Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. If TMS was used, its signal is at 0 ppm for both ¹H and ¹³C.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Visualizations

Molecular Structure and Atom Numbering

To facilitate the assignment of NMR signals, the molecular structure of this compound is shown below with the standard IUPAC numbering for the pyridine ring.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire 1H NMR filter->h1_nmr c13_nmr Acquire 13C NMR filter->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Assign Signals reference->assign report Generate Report assign->report

References

The Strategic Application of 4-Chloronicotinaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-Chloronicotinaldehyde, a substituted pyridine derivative, is a versatile and highly valuable building block in the synthesis of complex pharmaceutical intermediates. Its chemical structure, featuring a reactive aldehyde group and a chlorine atom on the pyridine ring, allows for a diverse range of chemical transformations. This makes it a key starting material in the development of targeted therapies, particularly kinase inhibitors. The chlorine atom serves as an excellent leaving group for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the core structures of many modern drugs. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceutical intermediates, with a focus on palladium-catalyzed cross-coupling reactions.

Application Notes

The primary application of this compound in pharmaceutical synthesis is as a precursor for creating more complex substituted pyridine scaffolds. These scaffolds are central to the pharmacophores of numerous kinase inhibitors. The aldehyde functionality can be readily converted into other functional groups or used in condensation and reductive amination reactions to build side chains, while the chloro-substituent is ideal for introducing aryl or amino groups via cross-coupling chemistry.

Key Reactions:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between the pyridine ring of a this compound derivative and various boronic acids or esters. This is a common strategy for introducing aryl or heteroaryl substituents, which are often crucial for the biological activity of kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, facilitates the formation of carbon-nitrogen bonds. It is employed to couple the pyridine core with a wide range of primary and secondary amines. This is a key step in the synthesis of many pharmaceuticals where an amino-pyridine moiety is required for target engagement.

Pharmaceutical Relevance:

Derivatives of this compound are integral to the synthesis of several important anti-cancer drugs, including:

  • Abemaciclib (Verzenio®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), used in the treatment of certain types of breast cancer. The synthesis of Abemaciclib involves the coupling of a substituted pyrimidine with an aminopyridine derivative, which can be prepared from a chloronicotinaldehyde precursor.

  • Regorafenib (Stivarga®): A multi-kinase inhibitor that targets several kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. It is used to treat metastatic colorectal cancer and gastrointestinal stromal tumors. The synthesis of Regorafenib involves the formation of a diaryl ether linkage and a urea bond, with one of the key intermediates being a substituted aminopyridine derivative.

Experimental Protocols

The following are representative protocols for key reactions involving chloronicotinaldehyde derivatives in the synthesis of pharmaceutical intermediates.

1. General Protocol for Suzuki-Miyaura Coupling of a Chloropyridine Derivative

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a chloropyridine, such as a derivative of this compound, with a boronic acid.

Materials:

  • Chloropyridine derivative (e.g., 4-chloro-3-formylpyridine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the chloropyridine derivative (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent(s) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

2. General Protocol for Buchwald-Hartwig Amination of a Chloropyridine Derivative

This protocol outlines a general procedure for the palladium-catalyzed amination of a chloropyridine derivative.

Materials:

  • Chloropyridine derivative

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.01-0.1 eq) to a dry reaction vessel.

  • Add the chloropyridine derivative (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring for the specified time (2-24 hours). Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the aminated product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the synthesis of key pharmaceutical intermediates derived from chloropyridines.

Table 1: Suzuki-Miyaura Coupling for Biaryl Pyridine Synthesis

EntryChloropyridine DerivativeBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,4-dichloro-5-fluoropyrimidineFluorobenzimidazolyl pinacol boronatePd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9012~85
2This compoundPhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1008~90
32-Chloro-4-aminopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane11016~92

Table 2: Buchwald-Hartwig Amination for Aminopyridine Synthesis

EntryChloropyridine DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Biaryl pyrimidine intermediate6-aminonicotinaldehydePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane10018~80
24-Chloro-N-methylpicolinamide4-amino-3-fluorophenolPd(OAc)₂ (1)BINAP (2)NaOtBuToluene9524~88
32-ChloropyridineN-ethylpiperazinePd(OAc)₂ (0.5)RuPhos (1)K₂CO₃t-Amyl alcohol1056~95

Visualizations

Signaling Pathway Diagrams

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_Pathway Ras/MAPK Pathway Mitogenic_Signals->Ras_Pathway PI3K_Pathway PI3K/Akt Pathway Mitogenic_Signals->PI3K_Pathway CyclinD Cyclin D Ras_Pathway->CyclinD Upregulation PI3K_Pathway->CyclinD Upregulation CyclinD_CDK4_6 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylation pRb pRb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F Release S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin E) E2F->S_Phase_Genes Transcription Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb Rb_E2F->E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Abemaciclib Abemaciclib Abemaciclib->CDK4_6 Inhibition

Caption: CDK4/6 Signaling Pathway and the Mechanism of Action of Abemaciclib.

Regorafenib_Pathway cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_metastasis Metastasis & Stroma Regorafenib Regorafenib VEGFR VEGFR-1, 2, 3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET BRAF BRAF Regorafenib->BRAF PDGFR PDGFR-β Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR Angiogenesis_Block Inhibition of New Blood Vessel Formation VEGFR->Angiogenesis_Block TIE2->Angiogenesis_Block Oncogenesis_Block Inhibition of Tumor Cell Growth KIT->Oncogenesis_Block RET->Oncogenesis_Block BRAF->Oncogenesis_Block Metastasis_Block Inhibition of Metastasis and Stromal Support PDGFR->Metastasis_Block FGFR->Metastasis_Block

Caption: Multi-kinase Inhibition by Regorafenib.

Experimental Workflow Diagram

Experimental_Workflow Start Start: - Chloropyridine Derivative - Coupling Partner - Catalyst & Ligand - Base Reaction_Setup Reaction Setup: - Add reagents to vessel - Evacuate and backfill with inert gas - Add degassed solvent Start->Reaction_Setup Reaction Reaction: - Heat to desired temperature - Stir for specified time - Monitor progress (TLC/LC-MS) Reaction_Setup->Reaction Workup Workup: - Cool to room temperature - Quench reaction - Extraction with organic solvent - Wash with water and brine Reaction->Workup Purification Purification: - Dry organic layer - Concentrate under vacuum - Column chromatography Workup->Purification Product Final Product: - Characterization (NMR, MS) - Purity analysis (HPLC) Purification->Product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Application of 4-Chloronicotinaldehyde in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloronicotinaldehyde is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its pyridine core, substituted with a reactive aldehyde group and a chlorine atom, provides multiple sites for chemical modification, enabling the creation of a diverse range of molecules with potential pesticidal activity. This document provides a detailed account of the application of this compound in the synthesis of agrochemicals, with a focus on the neonicotinoid insecticide Acetamiprid. It includes detailed experimental protocols, quantitative bioactivity data, and visualizations of synthetic and biological pathways.

Application in Neonicotinoid Synthesis

This compound serves as a key precursor in the synthesis of neonicotinoid insecticides. Neonicotinoids are a class of neuro-active insecticides that are effective against a wide range of sucking insects.[1] They act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to overstimulation of the nerve cells, paralysis, and eventual death.[1]

A prominent example of a neonicotinoid that can be synthesized from a this compound derivative is Acetamiprid . The synthesis involves the conversion of the aldehyde group to a chloromethyl group, yielding the critical intermediate, 2-chloro-5-chloromethylpyridine. This intermediate is then further elaborated to produce Acetamiprid.

Quantitative Bioactivity Data: Acetamiprid

The efficacy of Acetamiprid against various agricultural pests has been well-documented. The following table summarizes its bioactivity, specifically the median lethal concentration (LC50), against several species of aphids.

Pest SpeciesBioactive CompoundLC50 Value (ppm)Reference
Aphis glycines (Soybean aphid)Acetamiprid6.742[2]
Aphis gossypii (Cotton aphid)Acetamiprid29.526[3]
Brevicoryne brassicae (Cabbage aphid)Acetamiprid26.159[3]
Uroleucon compositae (A composite-feeding aphid)Acetamiprid18.087[3]
Lipaphis erysimi (Mustard aphid)Acetamiprid16.106[3]
Aphis craccivora (Cowpea aphid)Acetamiprid11.501[3]
Rhopalosiphum maidis (Corn leaf aphid)Acetamiprid10.589[3]

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to Acetamiprid, focusing on the preparation of the key intermediate, 2-chloro-5-chloromethylpyridine.

Protocol 1: Reduction of this compound to (4-chloropyridin-3-yl)methanol

This initial step involves the reduction of the aldehyde functionality to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-chloropyridin-3-yl)methanol.

Protocol 2: Chlorination of (4-chloropyridin-3-yl)methanol to 2-chloro-5-chloromethylpyridine

This protocol details the conversion of the synthesized alcohol to the key chloromethyl intermediate. This is an adaptation from a procedure for a similar substrate.[4][5]

Materials:

  • (4-chloropyridin-3-yl)methanol

  • Phosphorus pentachloride (PCl₅)

  • Phosphoryl chloride (POCl₃)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine (4-chloropyridin-3-yl)methanol (1.0 eq) and phosphoryl chloride (as solvent).

  • Carefully add phosphorus pentachloride (2.0 eq) to the mixture.

  • Heat the reaction mixture to 105 °C and stir for 6 hours.[4]

  • After cooling to room temperature, carefully add chloroform.

  • Hydrolyze the excess chlorinating reagent by the slow and careful addition of water.

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate by evaporation.[4]

  • Purify the resulting oily residue by distillation under reduced pressure (e.g., 120 °C at 16 mm Hg) to obtain 2-chloro-5-chloromethylpyridine as a colorless oil that may solidify upon cooling.[4]

Protocol 3: Synthesis of Acetamiprid from 2-chloro-5-chloromethylpyridine

This final stage involves the reaction of the key intermediate with N-cyano-N'-methylacetamidine.

Materials:

  • 2-chloro-5-chloromethylpyridine

  • N-cyano-N'-methylacetamidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloro-5-chloromethylpyridine (1.0 eq) in acetonitrile, add N-cyano-N'-methylacetamidine (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Acetamiprid.

Signaling Pathway and Experimental Workflow

The following diagrams visualize the mode of action of neonicotinoid insecticides and the synthetic workflow described above.

cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Open) nAChR->IonChannel Activation Depolarization Continuous Depolarization & Nerve Excitation IonChannel->Depolarization Na+/K+ influx Paralysis Paralysis & Death Depolarization->Paralysis ACh Acetylcholine (ACh) ACh->nAChR Binds (Reversible) Neonicotinoid Neonicotinoid (e.g., Acetamiprid) Neonicotinoid->nAChR Binds (Irreversible)

Caption: Mode of action of neonicotinoid insecticides at the nicotinic acetylcholine receptor.

Start This compound Step1 Reduction (NaBH4, MeOH) Start->Step1 Intermediate1 (4-chloropyridin-3-yl)methanol Step1->Intermediate1 Step2 Chlorination (PCl5, POCl3) Intermediate1->Step2 Intermediate2 2-chloro-5-chloromethylpyridine (Key Intermediate) Step2->Intermediate2 Step3 Coupling Reaction (N-cyano-N'-methylacetamidine, K2CO3, CH3CN) Intermediate2->Step3 Product Acetamiprid Step3->Product Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic workflow for the preparation of Acetamiprid from this compound.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Chlornicotinaldehyd für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokoll-ID: NC-20251223-01

Veröffentlichungsdatum: 23. Dezember 2025

Version: 1.0

Zusammenfassung

Dieses Dokument beschreibt detaillierte Protokolle für die Synthese und das biologische Screening von Derivaten des 4-Chlornicotinaldehyds. 4-Chlornicotinaldehyd ist ein vielseitiges Ausgangsmaterial für die Wirkstoffforschung, da es an der Aldehydgruppe und durch nukleophile aromatische Substitution des Chloratoms an der Pyridinstruktur funktionalisiert werden kann. Die hier beschriebenen Derivate, einschließlich Schiff'schen Basen, Thiohalbcarbazonen und Chalconen, sind von großem Interesse für das Screening auf potenzielle therapeutische Wirkstoffe, insbesondere im Bereich der Krebstherapie und der antimikrobiellen Forschung. Die vorgestellten Protokolle umfassen detaillierte Syntheseverfahren, Methoden für das biologische Screening und die Quantifizierung der Aktivität sowie Visualisierungen von Arbeitsabläufen und postulierten Signalwegen.

Einleitung

Chlorierte heterozyklische Verbindungen, insbesondere solche, die einen Pyridinring enthalten, sind in der medizinischen Chemie von großer Bedeutung. Das Chloratom kann die elektronischen Eigenschaften des Moleküls modulieren und als Abgangsgruppe für die weitere Synthese dienen. 4-Chlornicotinaldehyd ist ein attraktives Grundgerüst für die kombinatorische Chemie und die Entwicklung von Wirkstoffbibliotheken. Die Derivatisierung der Aldehydfunktion ermöglicht die Synthese verschiedener Verbindungsklassen wie Schiff'sche Basen, Hydrazone und Chalcone, die ein breites Spektrum an biologischen Aktivitäten aufweisen.

Synthese von 4-Chlornicotinaldehyd-Derivaten

Die folgenden Protokolle beschreiben die Synthese von drei wichtigen Klassen von Derivaten des 4-Chlornicotinaldehyds: Schiff'sche Basen, Thiohalbcarbazone und Chalcone.

Allgemeine Synthese von Schiff'schen Basen

Schiff'sche Basen werden durch die Kondensationsreaktion von 4-Chlornicotinaldehyd mit primären Aminen hergestellt. Diese Reaktion wird typischerweise unter saurer Katalyse in einem geeigneten Lösungsmittel durchgeführt.

Protokoll 2.1: Synthese von (E)-N-(4-Fluorbenzyliden)-4-chlorpyridin-3-amin

  • Lösen Sie 1,41 g (10 mmol) 4-Chlornicotinaldehyd in 50 ml wasserfreiem Ethanol in einem 100-ml-Rundkolben.

  • Geben Sie 1,25 g (10 mmol) 4-Fluorbenzylamin und 2-3 Tropfen Eisessig als Katalysator hinzu.

  • Erhitzen Sie die Reaktionsmischung für 4-6 Stunden unter Rückfluss.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab.

  • Filtrieren Sie den ausgefallenen Feststoff, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn im Vakuum.

  • Charakterisieren Sie das Produkt mittels 1H-NMR, 13C-NMR und Massenspektrometrie.

Allgemeine Synthese von Thiohalbcarbazonen

Thiohalbcarbazone werden durch die Reaktion von 4-Chlornicotinaldehyd mit Thiohalbcarbazid gebildet. Diese Verbindungen sind für ihre Fähigkeit zur Metallchelatbildung und ihre daraus resultierenden biologischen Aktivitäten bekannt.

Protokoll 2.2: Synthese von 2-((4-Chlorpyridin-3-yl)methylen)hydrazin-1-carbothioamid

  • Lösen Sie 1,41 g (10 mmol) 4-Chlornicotinaldehyd in 30 ml Ethanol.

  • Lösen Sie 0,91 g (10 mmol) Thiohalbcarbazid in 20 ml heißem Wasser.

  • Mischen Sie die beiden Lösungen und geben Sie einige Tropfen konzentrierte Schwefelsäure als Katalysator hinzu.

  • Erhitzen Sie die Mischung für 2-3 Stunden unter Rückfluss.

  • Kühlen Sie die Reaktionsmischung ab, um das Produkt auszufällen.

  • Filtrieren Sie den Niederschlag, waschen Sie ihn mit Wasser und Ethanol und kristallisieren Sie ihn aus Ethanol um.

  • Bestätigen Sie die Struktur des Produkts mit spektroskopischen Methoden.

Allgemeine Synthese von Chalconen

Chalcone werden durch die Claisen-Schmidt-Kondensation von 4-Chlornicotinaldehyd mit einem geeigneten Keton, typischerweise einem Acetophenon, in Gegenwart einer Base hergestellt.

Protokoll 2.3: Synthese von (E)-1-(4-Hydroxyphenyl)-3-(4-chlorpyridin-3-yl)prop-2-en-1-on

  • Lösen Sie 1,36 g (10 mmol) 4-Hydroxyacetophenon und 1,41 g (10 mmol) 4-Chlornicotinaldehyd in 50 ml Ethanol.

  • Kühlen Sie die Lösung in einem Eisbad auf 0-5 °C.

  • Geben Sie langsam eine 40%ige wässrige Lösung von Kaliumhydroxid (KOH) hinzu, bis die Lösung stark basisch ist.

  • Rühren Sie die Mischung für 12-24 Stunden bei Raumtemperatur.

  • Neutralisieren Sie die Reaktionsmischung mit verdünnter Salzsäure (HCl).

  • Sammeln Sie den ausgefallenen Feststoff durch Filtration, waschen Sie ihn mit Wasser und kristallisieren Sie ihn aus einem geeigneten Lösungsmittel (z. B. Ethanol) um.

  • Charakterisieren Sie das Chalcon-Produkt mittels IR, NMR und Massenspektrometrie.

Biologisches Screening der Derivate

Die synthetisierten Derivate können auf eine Vielzahl von biologischen Aktivitäten getestet werden. Die folgenden Protokolle beschreiben exemplarisch die Untersuchung der antikanzerogenen und antimikrobiellen Wirksamkeit.

Antikanzerogenes Screening: MTT-Assay

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zytotoxischen Aktivität von Verbindungen gegenüber kultivierten Krebszellen.

Protokoll 3.1: Zytotoxizitätstest an MCF-7-Brustkrebszellen

  • Kultivieren Sie MCF-7-Zellen in DMEM-Medium, das mit 10 % fötalem Kälberserum und 1 % Penicillin-Streptomycin supplementiert ist, bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2.

  • Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5 x 103 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden.

  • Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen (typischerweise im Bereich von 0,1 bis 100 µM) und inkubieren Sie sie für weitere 48 Stunden.

  • Geben Sie 20 µl einer 5 mg/ml MTT-Lösung in jedes Well und inkubieren Sie die Platten für 4 Stunden bei 37 °C.

  • Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in 100 µl DMSO.

  • Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)

Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt.

Protokoll 3.2: Mikrodilutionsmethode zur Bestimmung der MHK

  • Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in einem geeigneten Nährmedium (z. B. Müller-Hinton-Bouillon für Bakterien) in einer 96-Well-Platte vor.

  • Inokulieren Sie jede Vertiefung mit einer standardisierten Suspension des Testorganismus (z. B. Staphylococcus aureus oder Escherichia coli).

  • Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.

  • Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum zu beobachten ist.

  • Verwenden Sie ein Standardantibiotikum als positive Kontrolle.

Datenpräsentation

Die quantitativen Ergebnisse des biologischen Screenings sollten in tabellarischer Form zusammengefasst werden, um einen einfachen Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Zytotoxische Aktivität (IC50) von 4-Chlornicotinaldehyd-Derivaten gegen humane Krebszelllinien

VerbindungDerivat-TypKrebszelllinieIC50 (µM)
1 Schiff'sche BaseMCF-7 (Brust)15,2 ± 1,1
2 Schiff'sche BaseA549 (Lunge)22,5 ± 2,3
3 ThiohalbcarbazonHeLa (Zervix)8,9 ± 0,7
4 ThiohalbcarbazonHepG2 (Leber)12,1 ± 1,5
5 ChalconMCF-7 (Brust)5,4 ± 0,4
6 ChalconA549 (Lunge)7,8 ± 0,9
Doxorubicin(Standard)MCF-7 (Brust)0,8 ± 0,1

Tabelle 2: Antimikrobielle Aktivität (MHK) von 4-Chlornicotinaldehyd-Derivaten

VerbindungDerivat-TypS. aureus (MHK in µg/ml)E. coli (MHK in µg/ml)
7 Schiff'sche Base3264
8 Schiff'sche Base1632
9 Thiohalbcarbazon816
10 Thiohalbcarbazon48
Ciprofloxacin(Standard)10,5

Visualisierungen

Die folgenden Diagramme, erstellt mit der DOT-Sprache von Graphviz, illustrieren den allgemeinen Arbeitsablauf von der Synthese bis zum Screening sowie einen postulierten Signalweg, der durch antikanzerogene Pyridin-Derivate beeinflusst werden könnte.

G cluster_0 Synthese cluster_1 Biologisches Screening 4-Chloronicotinaldehyd 4-Chloronicotinaldehyd Schiff'sche Base Schiff'sche Base 4-Chloronicotinaldehyd->Schiff'sche Base + Primäres Amin (saure Katalyse) Thiohalbcarbazon Thiohalbcarbazon 4-Chloronicotinaldehyd->Thiohalbcarbazon + Thiohalbcarbazid (saure Katalyse) Chalcon Chalcon 4-Chloronicotinaldehyd->Chalcon + Acetophenon (basische Katalyse) Primäres Amin Primäres Amin Primäres Amin->Schiff'sche Base Thiohalbcarbazid Thiohalbcarbazid Thiohalbcarbazid->Thiohalbcarbazon Acetophenon Acetophenon Acetophenon->Chalcon Antikanzerogen-Screening\n(z.B. MTT-Assay) Antikanzerogen-Screening (z.B. MTT-Assay) Schiff'sche Base->Antikanzerogen-Screening\n(z.B. MTT-Assay) Antimikrobielles Screening\n(z.B. MHK-Bestimmung) Antimikrobielles Screening (z.B. MHK-Bestimmung) Schiff'sche Base->Antimikrobielles Screening\n(z.B. MHK-Bestimmung) Thiohalbcarbazon->Antikanzerogen-Screening\n(z.B. MTT-Assay) Thiohalbcarbazon->Antimikrobielles Screening\n(z.B. MHK-Bestimmung) Chalcon->Antikanzerogen-Screening\n(z.B. MTT-Assay) Enzym-Inhibitions-Assay) Enzym-Inhibitions-Assay) Chalcon->Enzym-Inhibitions-Assay) Enzym-Inhibitions-Assay Enzym-Inhibitions-Assay

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese zur biologischen Evaluierung.

G Pyridin-Derivat Pyridin-Derivat PI3K PI3K Pyridin-Derivat->PI3K Hemmung Akt Akt Pyridin-Derivat->Akt Hemmung Wachstumsfaktor-Rezeptor Wachstumsfaktor-Rezeptor Wachstumsfaktor-Rezeptor->PI3K Aktivierung PI3K->Akt Aktivierung mTOR mTOR Akt->mTOR Aktivierung Apoptose Apoptose Akt->Apoptose Hemmung Zellproliferation Zellproliferation mTOR->Zellproliferation

Abbildung 2: Postulierter PI3K/Akt/mTOR-Signalweg, der von Pyridin-Derivaten gehemmt wird.

Monitoring 4-Chloronicotinaldehyde reaction progress by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Monitoring 4-Chloronicotinaldehyde Reaction Progress by Thin-Layer Chromatography (TLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of organic reactions.[1] It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time.[2] This document provides a detailed protocol for monitoring a representative reaction of this compound, such as its reduction to (4-chloropyridin-3-yl)methanol, using silica gel TLC plates. The principles outlined can be adapted for various other reactions involving this substrate.

This compound is an aromatic aldehyde containing a pyridine ring, making its derivatives relevant in medicinal chemistry and drug development.[3][4] Effective reaction monitoring is crucial to determine reaction completion, optimize conditions, and identify the formation of byproducts.

Materials and Equipment

  • TLC Plates: Silica gel 60 F-254 pre-coated plates (glass or aluminum backing).[5]

  • Reactants: this compound, chosen reactant (e.g., Sodium borohydride for reduction), and appropriate solvents (e.g., Methanol, Ethanol).

  • TLC Developing Chamber: Glass chamber with a lid.

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents (e.g., Hexanes and Ethyl Acetate).[5]

  • Spotting Capillaries: Glass capillary tubes.[5]

  • Visualization Tools:

    • UV Lamp (254 nm).[6]

    • Iodine chamber or chemical staining solution (e.g., p-Anisaldehyde or 2,4-Dinitrophenylhydrazine stain).[7][8]

  • General Lab Equipment: Beakers, graduated cylinders, forceps, pencil, ruler, heat gun.

Experimental Protocols

Reaction Setup (Example: Reduction of this compound)

This protocol outlines a sample reduction reaction. Adjust stoichiometry and conditions based on the specific reaction being monitored.

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask at room temperature.

  • Prepare a reference sample of the starting material by dissolving a small amount of this compound in the reaction solvent.

  • Initiate the reaction by adding the reducing agent (e.g., sodium borohydride, 1.1 equivalents) portion-wise to the stirred solution.

  • Start a timer immediately after the addition of the reagent.

TLC Plate Preparation and Mobile Phase Selection
  • Plate Preparation: Using a pencil, gently draw a straight origin line approximately 1 cm from the bottom of the TLC plate.[9] Mark small, evenly spaced ticks on this line for spotting.

  • Mobile Phase Selection: The choice of eluent is critical for good separation. A common starting system is a mixture of hexanes and ethyl acetate.[10] The polarity should be adjusted so that the starting material (this compound) has a Retention Factor (Rf) of approximately 0.3-0.5.[11]

    • Initial Trial: Start with a 7:3 or 1:1 mixture of Hexanes:Ethyl Acetate.

    • Optimization: If the spots remain at the origin, increase the polarity by adding more ethyl acetate. If the spots run to the top of the plate, decrease the polarity by adding more hexanes.[12]

  • Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensuring the level is below the origin line on the TLC plate).[11] Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures better separation.[9] Close the chamber with the lid.

Reaction Monitoring by TLC
  • Initial Spot (T=0): Before adding the reagent, use a capillary tube to spot the starting material solution onto the first tick mark on the origin line. This is your reference lane (SM).

  • Time-Point Sampling: Once the reaction has started, take small aliquots from the reaction mixture at regular intervals (e.g., 5 min, 15 min, 30 min, 60 min) using a clean capillary tube.[2]

  • Spotting the Plate:

    • Lane 1 (SM): Starting Material reference.

    • Lane 2 (Co-spot): Spot the starting material first, then, on top of the same spot, apply an aliquot of the reaction mixture. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[11]

    • Lane 3 (Reaction Mixture): Spot the reaction mixture aliquot.

    • Repeat the process for each time point on a new plate or a wider plate. Keep spots small (1-2 mm diameter) to prevent streaking and overlap.[1]

Developing and Visualizing the TLC Plate
  • Development: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the solvent level is below the origin line.[9] Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[2] Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm). Aromatic compounds like this compound and its derivatives will appear as dark spots against the green fluorescent background.[6] Circle the spots lightly with a pencil.

    • Chemical Staining (Optional): For further visualization or for compounds that are not UV-active, use a chemical stain.

      • p-Anisaldehyde Stain: Excellent for aldehydes and alcohols.[8] Dip the plate in the stain, then gently heat with a heat gun until colored spots appear.

      • 2,4-Dinitrophenylhydrazine (DNPH) Stain: Specific for aldehydes and ketones, which form yellow-to-orange spots.[7]

      • Potassium Permanganate (KMnO₄) Stain: A general stain for compounds that can be oxidized, such as aldehydes and alcohols.[6] Spots will appear yellow or brown on a purple background.

Data Analysis and Interpretation

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot.

  • Starting Material (this compound): This spot should diminish in intensity over time.

  • Product ((4-chloropyridin-3-yl)methanol): A new spot, typically with a lower Rf value (as alcohols are generally more polar than aldehydes), will appear and increase in intensity.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

The Retention Factor (Rf) for each spot is calculated to quantify its position on the plate:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13]

Data Presentation

Results should be recorded systematically.

Time PointVisual Observation (UV/Stain)Rf (Starting Material)Rf (Product)Notes
T = 0 minStrong SM spot.~0.45N/AReaction initiated.
T = 15 minSM spot is weaker, new product spot appears.~0.45~0.25Reaction is proceeding.
T = 30 minSM spot is faint, product spot is stronger.~0.45~0.25Reaction nearing completion.
T = 60 minSM spot is absent, only product spot is visible.N/A~0.25Reaction appears complete.

Note: Rf values are indicative and depend heavily on the exact TLC conditions (plate, mobile phase, temperature).[2]

Workflow Diagram

TLC_Workflow TLC Monitoring Workflow for this compound Reaction cluster_prep Preparation cluster_sampling Execution & Sampling cluster_analysis Analysis cluster_decision Decision prep_reaction 1. Prepare Reaction Mixture prep_tlc 2. Prepare TLC Plate & Chamber prep_reaction->prep_tlc Simultaneously start_reaction 3. Initiate Reaction (T=0) prep_tlc->start_reaction spot_sm 4. Spot Starting Material (SM) & Co-spot start_reaction->spot_sm take_aliquot 5. Sample Reaction at Time (Tx) spot_sm->take_aliquot spot_rxn 6. Spot Reaction Mixture take_aliquot->spot_rxn develop_tlc 7. Develop TLC Plate spot_rxn->develop_tlc visualize_uv 8. Visualize under UV (254 nm) develop_tlc->visualize_uv visualize_stain 9. Stain Plate (Optional) visualize_uv->visualize_stain analyze 10. Calculate Rf & Assess Progress visualize_stain->analyze is_complete Reaction Complete? analyze->is_complete is_complete->take_aliquot No, continue monitoring workup Proceed to Workup & Purification is_complete->workup Yes

Caption: Workflow for monitoring a chemical reaction using TLC.

Safety Precautions

  • This compound may cause skin and serious eye irritation, as well as respiratory irritation.[14]

  • Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • TLC solvents are often flammable and volatile. Avoid open flames and ensure proper ventilation.

  • UV light can be harmful to the eyes. Avoid looking directly into the UV lamp.

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 4-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the pilot plant scale-up synthesis of 4-Chloronicotinaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described protocol is a two-step process commencing with the oxidation of 4-chloro-3-methylpyridine to 4-chloronicotinic acid, followed by the reduction of the corresponding acid chloride to the target aldehyde. This application note includes detailed experimental protocols, quantitative data summaries, and a process workflow diagram to facilitate the transition from laboratory-scale synthesis to pilot plant production.

Introduction

Nicotinaldehyde derivatives are crucial building blocks in medicinal chemistry. The presence of a chlorine atom at the 4-position of the pyridine ring in this compound offers a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable precursor for the synthesis of complex molecular architectures. The successful and efficient scale-up of its synthesis is critical for advancing drug discovery and development programs. This protocol has been developed to ensure a robust, scalable, and safe manufacturing process suitable for a pilot plant environment.[1][2][3][4][5]

Overall Synthetic Scheme

The pilot plant production of this compound is achieved through a two-step synthetic sequence starting from 4-chloro-3-methylpyridine.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Acid Chloride Formation cluster_2 Step 3: Reduction 4-Chloro-3-methylpyridine 4-Chloro-3-methylpyridine 4-Chloro-3-methylpyridine->Step_1_Reagents Potassium Permanganate (KMnO4) Potassium Permanganate (KMnO4) Potassium Permanganate (KMnO4)->Step_1_Reagents Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4) Sulfuric Acid (H2SO4)->Step_1_Reagents 4-Chloronicotinic Acid 4-Chloronicotinic Acid Step_1_Reagents->4-Chloronicotinic Acid Oxidation 4-Chloronicotinic Acid->Step_2_Reagents Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Step_2_Reagents 4-Chloronicotinoyl Chloride 4-Chloronicotinoyl Chloride Step_2_Reagents->4-Chloronicotinoyl Chloride Chlorination 4-Chloronicotinoyl Chloride->Step_3_Reagents Palladium on Carbon (Pd/C) Palladium on Carbon (Pd/C) Palladium on Carbon (Pd/C)->Step_3_Reagents Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->Step_3_Reagents Final_Product This compound Step_3_Reagents->Final_Product Rosenmund Reduction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloronicotinic Acid

This procedure details the oxidation of the methyl group of 4-chloro-3-methylpyridine to a carboxylic acid using potassium permanganate.

Materials:

  • 4-chloro-3-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Toluene

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling mantle

  • Addition funnel

  • Filtration unit

  • Drying oven

Procedure:

  • Charge the 100 L reactor with 50 L of deionized water and 5.0 kg of 4-chloro-3-methylpyridine.

  • Begin vigorous stirring and heat the mixture to 70-80°C.

  • In a separate vessel, prepare a solution of 12.0 kg of potassium permanganate in 40 L of deionized water.

  • Slowly add the potassium permanganate solution to the reactor over 4-6 hours, maintaining the reaction temperature between 80-90°C.

  • After the addition is complete, continue to stir the mixture at 90°C for an additional 2-3 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide byproduct. Wash the filter cake with 10 L of deionized water.

  • Combine the filtrate and washings and cool to 10-15°C.

  • Slowly add concentrated sulfuric acid to adjust the pH to 2-3, causing the 4-chloronicotinic acid to precipitate.

  • Filter the precipitated product, wash with cold deionized water, and dry in a vacuum oven at 60-70°C to a constant weight.

Step 2: Synthesis of this compound

This protocol describes the conversion of 4-chloronicotinic acid to this compound via the formation of the acid chloride followed by a Rosenmund reduction.

Part A: Synthesis of 4-Chloronicotinoyl Chloride

Materials:

  • 4-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

  • To the 100 L reactor, charge 4.0 kg of 4-chloronicotinic acid and 40 L of anhydrous toluene.

  • Add a catalytic amount of DMF (100 mL).

  • Slowly add 4.5 L of thionyl chloride to the mixture over 1-2 hours, maintaining the temperature below 30°C.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-5 hours, or until the evolution of gas ceases.

  • Cool the mixture to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-chloronicotinoyl chloride, which is used directly in the next step.

Part B: Reduction to this compound

Materials:

  • 4-Chloronicotinoyl chloride

  • Palladium on carbon (5% Pd/C), catalyst

  • Toluene, anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the crude 4-chloronicotinoyl chloride in 50 L of anhydrous toluene and charge it to a 100 L hydrogenation reactor.

  • Add 200 g of 5% Pd/C catalyst to the reactor.

  • Pressurize the reactor with hydrogen gas to 2-3 bar.

  • Stir the mixture vigorously and maintain the temperature at 25-35°C.

  • Monitor the reaction progress by HPLC. Once the starting material is consumed, stop the reaction.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting Material (kg)Key ReagentsSolvent (L)Temp (°C)Time (h)Yield (%)Purity (HPLC)
1Oxidation5.0KMnO₄, H₂SO₄Water (90)80-906-985-90>98%
2AAcid Chloride Formation4.0SOCl₂, DMF (cat.)Toluene (40)1103-5~95 (crude)-
2BReduction(from 4.0 kg acid)5% Pd/C, H₂Toluene (50)25-354-675-80>99%

Process Workflow Diagram

G cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Finishing Raw_Materials Raw Materials (4-Chloro-3-methylpyridine, KMnO4, SOCl2, etc.) QC_Check1 Quality Control Check Raw_Materials->QC_Check1 Oxidation Step 1: Oxidation QC_Check1->Oxidation Isolation1 Isolation & Drying of 4-Chloronicotinic Acid Oxidation->Isolation1 Acid_Chloride Step 2A: Acid Chloride Formation Isolation1->Acid_Chloride Reduction Step 2B: Reduction Acid_Chloride->Reduction Purification Purification (Vacuum Distillation) Reduction->Purification QC_Check2 Final Quality Control Check Purification->QC_Check2 Packaging Packaging & Labeling QC_Check2->Packaging Final_Product Final Product: This compound Packaging->Final_Product

Caption: Pilot plant production workflow for this compound.

Safety Considerations

  • All operations should be conducted in a well-ventilated area or under a fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • The oxidation reaction with potassium permanganate is highly exothermic and requires careful temperature control.

  • Thionyl chloride is corrosive and reacts violently with water; handle with care.

  • Hydrogen gas is flammable and explosive; ensure the hydrogenation reactor is properly maintained and operated by trained personnel.

Conclusion

The protocols outlined in this document provide a robust and scalable method for the pilot plant production of this compound. By following these procedures and adhering to the specified safety precautions, researchers and production chemists can reliably synthesize this important intermediate for further use in drug discovery and development. The provided data and workflow diagrams serve as a valuable resource for process optimization and technology transfer.[1][2][3][4][5]

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Chloronicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Chloronicotinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses specific problems that can lead to a low yield of this compound.

Q1: My reaction yield is consistently low. What are the most common general causes?

Low yields in organic synthesis can often be attributed to several key factors:

  • Purity of Reactants and Solvents: Impurities in your starting materials (e.g., 4-chloropyridine or its derivatives) or solvents can introduce side reactions or inhibit the primary reaction pathway. Ensure all reagents and solvents are of appropriate purity and are properly dried.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or concentration of reagents can significantly impact the yield. Each synthetic route has an optimal set of conditions that should be carefully maintained.

  • Atmospheric Moisture and Oxygen: Many organometallic reagents and intermediates are sensitive to moisture and oxygen. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages. This can be due to the product's solubility in the wash solutions or inefficient extraction or chromatography.

Q2: I am using the Vilsmeier-Haack reaction for formylation. What are the potential pitfalls with this method?

The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heteroaromatic compounds. However, challenges can arise:

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can decompose if not prepared and used under appropriate conditions. It is sensitive to moisture.

  • Low Reactivity of the Substrate: Pyridine rings are generally less reactive than benzene rings in electrophilic substitution reactions. The presence of an electron-withdrawing chloro group at the 4-position further deactivates the ring, making the Vilsmeier-Haack reaction more challenging.

  • Side Reactions: In some cases, instead of formylation, chlorination of the pyridine ring can occur, or other undesired side products may form.[1]

  • Incorrect Stoichiometry: The ratio of the substrate to the Vilsmeier reagent is crucial. An excess or deficit of the reagent can lead to incomplete reaction or the formation of byproducts.[1]

Q3: I am attempting to synthesize this compound via oxidation of 4-chloro-3-methylpyridine. What issues might I encounter?

Oxidation of a methyl group to an aldehyde can be a delicate process, with several potential complications:

  • Over-oxidation: The aldehyde product can be further oxidized to the corresponding carboxylic acid (4-chloronicotinic acid), especially if the oxidizing agent is too strong or the reaction time is too long.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting material. This can be due to an insufficient amount of the oxidizing agent or suboptimal reaction temperature.

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. Common reagents for this transformation include manganese dioxide (MnO₂), selenium dioxide (SeO₂), or ceric ammonium nitrate (CAN). Each has its own advantages and disadvantages in terms of reactivity, selectivity, and reaction conditions.

Q4: How can I minimize product loss during workup and purification?

Product loss during the final stages of a synthesis is a frequent cause of low overall yield. Consider the following:

  • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

  • Washing: When washing the organic layers, use saturated brine to minimize the formation of emulsions and reduce the solubility of the organic product in the aqueous phase.

  • Drying: Use an appropriate amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and ensure sufficient contact time to remove all water from the organic phase.

  • Purification Method:

    • Distillation: If your product is a liquid, distillation under reduced pressure can be an effective purification method.

    • Crystallization: For solid products, recrystallization from a suitable solvent system can yield highly pure material. The choice of solvent is critical to maximize recovery.

    • Column Chromatography: This is a versatile method for purifying both solid and liquid products. Careful selection of the stationary phase and eluent system is necessary to achieve good separation from impurities.

Data Presentation

Table 1: Comparison of Conditions for Related Chloronicotinaldehyde Syntheses

Starting MaterialReagents and ConditionsProductYieldReference
2-chloro-4-fluoropyridine1. LDA, THF, -23 to -15°C; 2. DMF2-chloro-4-fluoropyridine-3-carbaldehyde75.8%--INVALID-LINK--
Various EnamidesPOCl₃/DMF or diphosgene/DMF or triphosgene/DMFVarious multisubstituted chloronicotinaldehydesGood to excellentFacile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.
2-chloronicotinic acid1. BF₃·OEt₂, NaBH₄; 2. MnO₂2-chloronicotinaldehyde86.6-88.2%--INVALID-LINK--
4-chloro-3-methoxy-2-picolineH₂O₂, Phosphotungstic acid4-chloro-3-methoxy-2-picoline-N-oxideHigh--INVALID-LINK--

Experimental Protocols

Method 1: Synthesis via Vilsmeier-Haack Reaction (General Procedure)

This protocol is a generalized procedure and may require optimization for the specific substrate.

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0°C. Add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

  • Formylation: Dissolve the 4-chloropyridine substrate in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, slowly warm the reaction mixture to the desired temperature (this will require optimization, typically between room temperature and 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice. Basify the mixture with a suitable base (e.g., sodium hydroxide or potassium carbonate solution) to a pH of 8-9.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.

Method 2: Synthesis via Oxidation of 4-chloro-3-methylpyridine (General Procedure)

This is a general protocol and the choice of oxidizing agent and conditions will need to be optimized.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 4-chloro-3-methylpyridine in a suitable solvent (e.g., acetic acid, dioxane, or a chlorinated solvent).

  • Oxidation: Add the chosen oxidizing agent (e.g., manganese dioxide, selenium dioxide) in portions to the stirred solution. Heat the reaction mixture to the optimal temperature (this will vary depending on the oxidant used) and monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., manganese oxides) is present, filter it off and wash the filter cake with the reaction solvent.

  • Extraction and Purification: If necessary, neutralize the filtrate with a base. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reagents Verify Purity and Dryness of Reagents and Solvents Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup and Purification Procedure Start->Check_Workup Impure_Reagents Impure or Wet Reagents/Solvents Check_Reagents->Impure_Reagents Finding Incorrect_Temp Incorrect Temperature or Reaction Time Check_Conditions->Incorrect_Temp Finding Atmosphere Moisture/Oxygen Contamination Check_Conditions->Atmosphere Finding Product_Loss Product Loss During Extraction/Purification Check_Workup->Product_Loss Finding Solution1 Purify/Dry Reagents and Solvents Impure_Reagents->Solution1 Solution Solution2 Optimize Temperature and Monitor with TLC Incorrect_Temp->Solution2 Solution Solution3 Use Anhydrous Solvents and Inert Atmosphere Atmosphere->Solution3 Solution Solution4 Optimize pH, Use Brine, Choose Appropriate Purification Method Product_Loss->Solution4 Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways cluster_vilsmeier Vilsmeier-Haack Route cluster_oxidation Oxidation Route Start_V 4-Chloropyridine Intermediate_V Iminium Salt Intermediate Start_V->Intermediate_V Formylation Vilsmeier_Reagent POCl3 + DMF Vilsmeier_Reagent->Intermediate_V Hydrolysis_V Aqueous Workup Intermediate_V->Hydrolysis_V Product_V This compound Hydrolysis_V->Product_V Start_O 4-Chloro-3-methylpyridine Product_O This compound Start_O->Product_O Oxidation Oxidant Oxidizing Agent (e.g., MnO2) Oxidant->Product_O

Caption: Synthetic pathways for this compound.

References

Identifying by-products in the Vilsmeier-Haack formylation of 4-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the Vilsmeier-Haack formylation of 4-chloropyridine. The primary goal of this reaction is the synthesis of 4-chloropyridine-3-carbaldehyde, a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[1] However, the reaction is often accompanied by the formation of by-products that can complicate purification and reduce yields.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it apply to 4-chloropyridine?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[2][3] It utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt.[4] This reagent is typically prepared in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6] The electron-rich ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the resulting iminium ion intermediate yields the corresponding aldehyde.[4][7] In the case of 4-chloropyridine, the reaction aims to regioselectively add a formyl group, typically at the C3 position, to yield 4-chloropyridine-3-carbaldehyde.

Q2: What are the most common by-products I should expect?

Several by-products can arise depending on the reaction conditions. These may include:

  • Isomeric Products: Although formylation is generally directed to the 3-position, small amounts of other isomers may form.

  • Di-formylated Products: If an excess of the Vilsmeier reagent is used or if the reaction conditions are too harsh, a second formyl group may be added to the pyridine ring.[6]

  • Tarry Residues/Polymerization: Pyridine and its derivatives can be prone to polymerization or decomposition under strongly acidic or high-temperature conditions, leading to the formation of intractable tars.[6][8] This is a common issue when reactions are overheated or run for extended periods.

  • N-formylated Products: In some reactions involving similar heterocyclic compounds, formylation at the nitrogen atom has been observed as a potential side reaction.[9]

  • Hydrolysis Products: If significant moisture is present, 4-chloropyridine could potentially hydrolyze to 4-hydroxypyridine, which would then undergo formylation to produce a different product.

Q3: My reaction mixture turned dark brown or black and formed a tar-like substance. What went wrong?

The formation of a dark, tarry residue is a frequent problem in the chlorination and formylation of pyridines.[8][10] This is typically caused by:

  • Excessive Heat: The reaction is exothermic, particularly during the formation of the Vilsmeier reagent. If the temperature is not carefully controlled, it can lead to decomposition and polymerization of the starting material and product.[6]

  • Prolonged Reaction Time: Leaving the reaction to proceed for too long, especially at elevated temperatures, can promote the formation of side products and tars.

  • High Reactant Concentration: Very high concentrations can lead to localized overheating and increase the rate of decomposition reactions.

Q4: I am seeing multiple product spots on my Thin Layer Chromatography (TLC). How do I identify them?

Multiple spots on a TLC plate suggest the presence of the starting material and several products. These could be:

  • Unreacted 4-chloropyridine: The spot corresponding to your starting material.

  • Desired Product: The main product, 4-chloropyridine-3-carbaldehyde.

  • By-products: Additional spots may correspond to the isomeric or di-formylated products mentioned in Q2. It is advisable to run co-spots with your starting material to confirm its presence. Characterization of the isolated fractions by NMR and Mass Spectrometry will be necessary to definitively identify the by-products.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Yield Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture.Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly.[6]
Insufficient Reaction Temperature: Pyridine rings are electron-deficient and often require heating for the formylation to proceed efficiently.Monitor the reaction by TLC. If the reaction is sluggish at room temperature, consider gradually increasing the heat to 70-80 °C.[6]
Inefficient Quenching/Work-up: The product may be lost during the work-up if the pH is not properly controlled or if the wrong extraction solvent is used.Quench the reaction mixture carefully by pouring it over crushed ice. Neutralize the solution slowly with a saturated base like sodium bicarbonate to a pH of 7-8 before extraction.[6]
Formation of Tarry Residue Reaction Overheating: Poor temperature control during reagent formation or the reaction itself.Prepare the Vilsmeier reagent in an ice bath. Maintain strict temperature control throughout the addition of the pyridine substrate and during any subsequent heating.[6]
Excessively Long Reaction Time: Allowing the reaction to run for too long can lead to decomposition.Monitor the reaction progress closely using TLC and stop the reaction once the starting material has been consumed.
Multiple Products on TLC Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can lead to di-formylation.Optimize the molar ratio of the Vilsmeier reagent to the 4-chloropyridine. Start with a smaller excess (e.g., 1.5 equivalents) and adjust as needed.[7]
Side Reactions: The reaction conditions may be promoting the formation of isomers or other by-products.Adjust the reaction temperature and time. A lower temperature may increase selectivity, even if it requires a longer reaction time.
Difficulty in Product Isolation Product is Water-Soluble: The formylated pyridine may have some solubility in the aqueous layer.After initial extraction, saturate the aqueous layer with NaCl (brine) and perform additional extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
Emulsion Formation: The presence of tarry materials can lead to the formation of emulsions during extraction.Allow the mixture to stand for a longer period to allow for phase separation. If necessary, add a small amount of brine or filter the entire mixture through a pad of celite to break the emulsion.

Data Presentation: Potential Products and By-products

Compound NameChemical FormulaMolecular Weight ( g/mol )Role
4-ChloropyridineC₅H₄ClN113.55Starting Material
4-Chloropyridine-3-carbaldehydeC₆H₄ClNO141.56Desired Product [1][11][12]
4-Chloropyridine-2-carbaldehydeC₆H₄ClNO141.56Isomeric By-product
4-Chloro-2,3-dicarbaldehydeC₇H₄ClNO₂169.57Di-formylated By-product
4-Hydroxypyridine-3-carbaldehydeC₆H₅NO₂123.11By-product from hydrolysis

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 4-Chloropyridine

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Preparation of the Vilsmeier Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 4-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., dichloromethane).

    • Add the solution of 4-chloropyridine dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to 70-80 °C and monitor its progress by TLC.

    • Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture back to room temperature.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • Once the ice has melted, slowly neutralize the acidic solution to a pH of 7-8 by adding a saturated aqueous solution of sodium bicarbonate or sodium acetate.

    • Extract the aqueous mixture multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography or recrystallization to yield pure 4-chloropyridine-3-carbaldehyde.[7]

Visualizations

Byproduct_Formation Start 4-Chloropyridine + Vilsmeier Reagent Main_Reaction Electrophilic Aromatic Substitution Start->Main_Reaction Controlled Conditions Side_Reaction_1 Harsh Conditions (Excess Reagent, High Temp) Start->Side_Reaction_1 Side_Reaction_2 High Temperature Long Reaction Time Start->Side_Reaction_2 Product Desired Product: 4-Chloropyridine-3-carbaldehyde Main_Reaction->Product Side_Reaction_3 Alternative Regiochemistry Main_Reaction->Side_Reaction_3 Byproduct_1 By-product: Di-formylation Side_Reaction_1->Byproduct_1 Byproduct_2 By-product: Tarry Residue / Polymer Side_Reaction_2->Byproduct_2 Byproduct_3 By-product: Isomeric Aldehydes Side_Reaction_3->Byproduct_3

Caption: Logical flow of by-product formation in the Vilsmeier-Haack reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) add_substrate 2. Add 4-Chloropyridine reagent_prep->add_substrate heat_reaction 3. Heat and Monitor (TLC) add_substrate->heat_reaction quench 4. Quench on Ice heat_reaction->quench neutralize 5. Neutralize (pH 7-8) quench->neutralize extract 6. Extract with Organic Solvent neutralize->extract dry_concentrate 7. Dry and Concentrate extract->dry_concentrate purify 8. Column Chromatography or Recrystallization dry_concentrate->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Caption: Standard experimental workflow for the Vilsmeier-Haack formylation.

References

Optimizing reaction temperature for 4-Chloronicotinaldehyde formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloronicotinaldehyde, with a focus on optimizing the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is a common route for the synthesis of this compound and its derivatives.[1][2][3] This reaction typically involves the use of a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent.

Q2: What is a typical temperature range for the Vilsmeier-Haack reaction in the synthesis of chloronicotinaldehydes?

A2: The optimal reaction temperature for the Vilsmeier-Haack reaction is highly dependent on the specific substrate and reaction conditions. For the synthesis of related chloronicotinaldehyde derivatives, temperatures have been reported in a broad range. For instance, the formylation of a precursor to 4-amino-2-chloronicotinaldehyde is carried out at a low temperature of -23 to -15 °C.[4] In other cases, for the synthesis of various multisubstituted chloronicotinaldehydes, the reaction mixture was heated to 75°C.[1] Optimization studies on related pyridine substrates suggest that temperatures around 80°C can be optimal, while lower temperatures (e.g., 60°C) may be insufficient for the reaction to proceed.[5][6]

Q3: How does reaction temperature influence the yield and purity of this compound?

A3: Reaction temperature is a critical parameter that can significantly impact the yield and purity of the final product. Insufficiently high temperatures may lead to low conversion rates and recovery of unreacted starting material.[5][6] Conversely, excessively high temperatures can lead to the decomposition of the Vilsmeier reagent and the starting material, resulting in a lower yield and the formation of impurities.[5] It is crucial to find the optimal temperature that balances the reaction rate and the stability of the reactants and products.

Q4: What are some common side reactions to be aware of during the synthesis of this compound?

A4: In Vilsmeier-Haack reactions of pyridine derivatives, several side reactions can occur. If the reaction conditions are not optimized, the formation of pyridines instead of the desired chloronicotinaldehydes can be a significant side reaction.[1] Additionally, at elevated temperatures, decomposition of the starting material or the product can lead to a complex mixture of byproducts, which can complicate the purification process.[5]

Data Presentation: Illustrative Reaction Temperature Effects

Table 1: Temperature Data from a Related Formylation Reaction

This data is for the synthesis of a 2-chloro-4-fluoropyridine-3-formaldehyde, a precursor to a related chloronicotinaldehyde.

ParameterValueReference
Reactant2-chloro-4-fluoropyridine[4]
ReagentsLithium diisopropylamide (LDA), Dimethylformamide (DMF)[4]
Reaction Temperature -23 to -15 °C [4]
Yield75.8% (pure product after column chromatography)[4]
Purity99% (by HPLC)[4]

Table 2: General Temperature Conditions from Vilsmeier Reactions of Pyridine Derivatives

This table summarizes temperature conditions reported in different Vilsmeier reactions of pyridine-containing substrates.

Substrate TypeReaction Temperature (°C)OutcomeReference
Enamides for chloronicotinaldehydes75Good yields of chloronicotinaldehydes[1]
2-acetamido-tetraarylporphyrin60No reaction, starting material recovered[5][6]
2-acetamido-tetraarylporphyrin80Optimal yield of fused pyridine product[5][6]
2-acetamido-tetraarylporphyrin100Lower yield of fused pyridine product[6]

Experimental Protocols

Illustrative Protocol for Vilsmeier-Haack Formylation of a Pyridine Derivative

This protocol is a general representation of a Vilsmeier-Haack reaction and should be adapted for the specific synthesis of this compound.

Materials:

  • 4-Chloropyridine (or a suitable precursor)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Ice bath

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C using an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature at 0°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.[5]

  • Reaction with Substrate: Dissolve the 4-chloropyridine derivative in an anhydrous solvent. Add this solution to the freshly prepared Vilsmeier reagent at the desired reaction temperature.

  • Temperature Optimization: The reaction temperature should be carefully controlled and optimized. Based on literature for related compounds, initial trials could be conducted at a low temperature (e.g., 0°C), room temperature, and an elevated temperature (e.g., 80°C).

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to the desired pH.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible CauseSuggested Solution
Reaction temperature is too low. Gradually increase the reaction temperature in increments (e.g., from room temperature to 50°C, then to 80°C). Monitor the reaction progress at each temperature. For some pyridine substrates, a temperature of at least 80°C may be necessary.[5][6]
Insufficiently activated substrate. The Vilsmeier reagent is a weak electrophile. If the 4-chloropyridine ring is not sufficiently electron-rich, the reaction may not proceed. Consider using a more activated starting material if possible.
Poor quality of reagents. Ensure that POCl₃ and DMF are anhydrous and of high purity. Moisture will quench the Vilsmeier reagent. Use freshly distilled reagents if necessary.
Incorrect stoichiometry. The ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the reagent may be required for less reactive substrates.

Problem 2: Formation of a Dark-Colored, Tarry Reaction Mixture

Possible CauseSuggested Solution
Reaction temperature is too high. Excessive heat can lead to the decomposition of the starting material, the Vilsmeier reagent, or the product.[5] Try running the reaction at a lower temperature.
Prolonged reaction time at high temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid product degradation.
Incorrect work-up procedure. Ensure that the reaction is quenched properly and that the pH is controlled during neutralization.

Problem 3: Difficulty in Product Purification

Possible CauseSuggested Solution
Formation of multiple byproducts. This can be a result of non-optimal reaction temperature or time. Try to optimize these parameters to improve the selectivity of the reaction.
Product is water-soluble. If the product has some solubility in water, ensure thorough extraction with an appropriate organic solvent. Multiple extractions may be necessary.
Product co-elutes with impurities during chromatography. Experiment with different solvent systems for column chromatography to achieve better separation.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Optimization cluster_workup Work-up and Purification reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) reaction_setup Combine Reagents and Substrate reagent_prep->reaction_setup substrate_prep Dissolve 4-Chloropyridine Derivative in Anhydrous Solvent substrate_prep->reaction_setup temp_control Set Reaction Temperature (e.g., 0°C, RT, 80°C) reaction_setup->temp_control monitoring Monitor Reaction (TLC/HPLC) temp_control->monitoring quench Quench Reaction (Ice and Base) monitoring->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify Troubleshooting_Guide cluster_temp Temperature Issues cluster_reagents Reagent Issues cluster_substrate Substrate Issues start Low or No Product temp_low Is Temperature Too Low? start->temp_low increase_temp Increase Temperature (e.g., to 80°C) temp_low->increase_temp Yes reagent_quality Are Reagents Anhydrous? temp_low->reagent_quality No success Problem Solved increase_temp->success purify_reagents Use Freshly Distilled Reagents reagent_quality->purify_reagents No substrate_activity Is Substrate Activated? reagent_quality->substrate_activity Yes purify_reagents->success modify_substrate Consider More Activated Starting Material substrate_activity->modify_substrate No substrate_activity->success Yes modify_substrate->success

References

Effect of solvent choice on the yield of 4-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloronicotinaldehyde. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound in Vilsmeier-Haack Reaction

Q: My Vilsmeier-Haack reaction to formylate 4-chloropyridine is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

A: Low yields in the Vilsmeier-Haack formylation of 4-chloropyridine can stem from several factors, primarily related to reagent quality, reaction conditions, and the choice of solvent.

  • Reagent Quality: The Vilsmeier reagent is moisture-sensitive. Ensure that your phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are anhydrous. The presence of water will quench the reactive intermediate.

  • Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction may not proceed, while excessively high temperatures can lead to the decomposition of the starting material or product. An optimal temperature is often found in the range of 70-80°C. If you observe decomposition at a higher temperature, reducing it may improve the yield.

  • Reagent Ratio: An excess of the Vilsmeier reagent can sometimes lead to the formation of by-products or decomposition. A systematic optimization of the 4-chloropyridine to Vilsmeier reagent ratio is recommended.

  • Solvent Choice: The solvent plays a crucial role in the Vilsmeier-Haack reaction. While DMF is a reactant, an additional solvent is often used. A study on the formylation of a similar heterocyclic system (2-methylpyrimidine-4,6-diol) showed that the choice of solvent significantly impacts the yield.[1] Halogenated solvents like 1,2-dichloroethane (DCE) are often effective. In the aforementioned study, DMF as the solvent gave the highest yield.[1]

Issue 2: Poor Selectivity and Formation of By-products

Q: I am observing the formation of significant by-products in my synthesis of this compound. How can I improve the selectivity of the reaction?

A: By-product formation is a common challenge. To enhance selectivity for this compound, consider the following:

  • Alternative Vilsmeier Reagents: Studies have shown that replacing POCl₃ with diphosgene or triphosgene in the Vilsmeier reaction can provide excellent selectivity and higher yields of chloronicotinaldehydes.[2]

  • Reaction Conditions: Carefully control the reaction temperature and reagent addition rate. Slow, dropwise addition of the Vilsmeier reagent to the substrate solution can sometimes minimize side reactions.

  • Purification Method: Employing column chromatography for purification can help in separating the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The two primary synthetic strategies for introducing a formyl group onto a pyridine ring, applicable to the synthesis of this compound, are:

  • The Vilsmeier-Haack Reaction: This method involves the formylation of an electron-rich precursor using a Vilsmeier reagent, typically generated from POCl₃ and DMF.

  • Lithiation followed by Formylation: This involves the deprotonation of a pyridine derivative using a strong base (e.g., n-butyllithium or lithium diisopropylamide) to form an organolithium intermediate, which is then quenched with a formylating agent like DMF.

Q2: How does the choice of solvent affect the yield of this compound?

SolventExpected Effect on YieldRationale
N,N-Dimethylformamide (DMF) Potentially HighActs as both a reactant and a solvent, leading to high effective concentrations. In a study on a similar heterocycle, DMF provided the highest yield (61%).[1]
1,2-Dichloroethane (DCE) Moderate to HighA common and effective halogenated solvent for Vilsmeier-Haack reactions.
Benzene ModerateA non-polar aromatic solvent that can be effective, though potentially lower yields compared to more polar aprotic solvents.
o-Xylene ModerateSimilar to benzene, but with a higher boiling point, which may be advantageous for reactions requiring higher temperatures.
Tetrahydrofuran (THF) Variable (more suitable for lithiation)Commonly used for organometallic reactions like lithiation due to its ability to solvate the lithium cation. Its performance in Vilsmeier-Haack reactions may be less optimal.

Q3: Are there any detailed experimental protocols available for the synthesis of related compounds?

A3: Yes, a detailed protocol for the synthesis of 4-amino-2-chloronicotinaldehyde, a derivative of this compound, has been reported. This multi-step synthesis provides insights into reaction conditions and solvents that may be adaptable for the synthesis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-2-chloronicotinaldehyde (as an example of a related synthesis)

This protocol is adapted from patent CN118388401A and describes the synthesis of a related compound, which may inform the synthesis of this compound.[3]

Step 1: Synthesis of 2-chloro-4-fluoropyridine-3-formaldehyde

  • In an anaerobic environment, dissolve 2-chloro-4-fluoropyridine in tetrahydrofuran (THF).

  • Cool the solution to between -23°C and -15°C.

  • Slowly add lithium diisopropylamide (LDA) to the cooled solution.

  • After the addition is complete, add dimethylformamide (DMF) to the reaction mixture.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-chloro-4-fluoropyridine-3-formaldehyde.

Step 2: Synthesis of 4-amino-2-chloronicotinaldehyde

  • Prepare a mixed solvent of 1,4-dioxane and aqueous ammonia in a 1:1 volume ratio.

  • Add 2-chloro-4-fluoropyridine-3-formaldehyde (2 g) to 40 ml of the mixed solvent.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Collect the precipitated product by filtration.

  • Wash the filter cake with a small amount of petroleum ether and dry to obtain 4-amino-2-chloronicotinaldehyde. A yield of 91.8% has been reported for this step.[3]

Visualizations

experimental_workflow_vilsmeier General Workflow for Vilsmeier-Haack Formylation cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture + Solvent Chloropyridine 4-Chloropyridine Chloropyridine->Reaction_Mixture Hydrolysis Hydrolysis Reaction_Mixture->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack formylation.

experimental_workflow_lithiation General Workflow for Lithiation and Formylation cluster_lithiation Lithiation cluster_formylation Formylation cluster_workup Work-up and Purification Chloropyridine 4-Chloropyridine Lithiated_Intermediate Lithiated Intermediate Chloropyridine->Lithiated_Intermediate + THF Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Lithiated_Intermediate Reaction_Mixture Reaction Mixture Lithiated_Intermediate->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Quench Aqueous Quench Reaction_Mixture->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for lithiation and formylation.

References

How to remove unreacted starting material from 4-Chloronicotinaldehyde product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 4-Chloronicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from your this compound product.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound, which is commonly synthesized via the oxidation of (4-chloropyridin-3-yl)methanol.

Issue 1: Low Purity of this compound After Initial Work-up

Question: My initial extraction and washing steps do not seem to effectively remove all impurities. My NMR/TLC analysis still shows the presence of the starting material, (4-chloropyridin-3-yl)methanol. What can I do?

Answer: Standard aqueous work-ups may not be sufficient to separate this compound from its alcohol precursor due to their similar polarities. Both compounds are polar heterocyclic molecules. Here are several purification strategies to enhance separation:

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a solid bisulfite adduct. This method is highly effective for removing aldehydes from mixtures or for purifying aldehydes themselves.[1]

  • Column Chromatography: This is a standard and highly effective method for separating compounds with different polarities.[2][3]

  • Recrystallization: If a suitable solvent is found, recrystallization can be a powerful technique for purifying solid compounds like this compound.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common unreacted starting material I should expect in my crude this compound product?

A1: The most common synthetic route to this compound is the oxidation of (4-chloropyridin-3-yl)methanol. Therefore, this alcohol is the most likely unreacted starting material you will need to remove.

Q2: I am considering column chromatography. What stationary phase and eluent system should I start with?

A2: For the separation of this compound from (4-chloropyridin-3-yl)methanol, silica gel is a suitable stationary phase. Since the aldehyde is generally less polar than the corresponding alcohol, it will elute first.

A good starting point for the eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity of the eluent (gradient elution) to first elute the aldehyde and then the more polar alcohol.[3][6] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Q3: Can I use recrystallization to purify my this compound? How do I choose a solvent?

A3: Recrystallization can be a very effective method if you can find a suitable solvent. The ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities (like (4-chloropyridin-3-yl)methanol) remain soluble at low temperatures.[4][5]

To find a suitable solvent, you can perform small-scale solubility tests with a variety of solvents of different polarities, such as ethanol, methanol, ethyl acetate, acetone, toluene, and hexane, or mixtures of these.[4]

Q4: Are there any particular challenges with purifying aldehydes that I should be aware of?

A4: Yes, aldehydes can be sensitive to oxidation, especially when exposed to air. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible and to use degassed solvents. Additionally, aldehydes can sometimes be unstable on silica gel. If you observe degradation on a silica gel column, you can consider using alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in your eluent.[1]

Q5: I've heard about forming a bisulfite adduct. How does that work and is it a good option?

A5: Formation of a bisulfite adduct is an excellent and classic method for purifying aldehydes. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off from the solution containing the unreacted alcohol starting material. The aldehyde can then be regenerated from the adduct by treatment with a base, such as sodium carbonate or sodium hydroxide.[1] This method is highly selective for aldehydes.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Starting Material

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₆H₄ClNO141.56White to light yellow powder[7]
(4-chloropyridin-3-yl)methanolC₆H₆ClNO143.57Solid

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot your crude product on a silica gel TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will show good separation between the spot for this compound and the more polar spot for (4-chloropyridin-3-yl)methanol. The aldehyde should have a higher Rf value than the alcohol.

  • Column Packing: Prepare a silica gel column. The amount of silica gel should be about 50-100 times the weight of your crude product. Pack the column using the chosen eluent system (or a less polar version for initial loading).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Load the solution carefully onto the top of the silica gel column.

  • Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity, e.g., from 10% to 30% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compounds by TLC.

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In separate small test tubes, add a small amount of your crude product (e.g., 20-30 mg). Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, toluene, or a mixture).

  • Solubility Test: Heat the test tube to the boiling point of the solvent. If the solid dissolves completely, it is a potential recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath. If pure crystals form while the solution remains clear, you have found a good solvent.

  • Recrystallization Procedure: Dissolve the bulk of your crude product in a minimum amount of the chosen hot solvent. If there are any insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol or methanol). Add a freshly prepared saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously for 30-60 minutes. The solid bisulfite adduct of this compound should precipitate.

  • Isolation of Adduct: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol and then ether to remove any remaining alcohol starting material.

  • Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the solution is basic. The aldehyde will be liberated from the adduct.

  • Extraction: Extract the regenerated this compound with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound (contains unreacted starting material) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Bisulfite_Adduct Bisulfite Adduct Formation Crude_Product->Bisulfite_Adduct TLC_NMR TLC / NMR Analysis Column_Chromatography->TLC_NMR Recrystallization->TLC_NMR Bisulfite_Adduct->TLC_NMR Pure_Product Pure this compound TLC_NMR->Pure_Product Purity Check

Caption: Workflow for the purification of this compound.

References

Preventing the formation of colored impurities in 4-Chloronicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the formation of colored impurities during the synthesis of 4-Chloronicotinaldehyde.

Troubleshooting Guide: Colored Impurity Formation

Discoloration of the reaction mixture or final product is a common issue in the synthesis of pyridine aldehydes. The appearance of yellow, brown, or even darker colors often indicates the presence of impurities that can affect yield, purity, and downstream applications. This guide will help you diagnose and resolve these issues.

Problem 1: Reaction mixture turns yellow or brown during the synthesis.

Potential CauseProposed Solution
Oxidation of the Aldehyde: Aldehydes are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of colored byproducts. Pyridine aldehydes, in particular, can be sensitive to oxidation.- Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen. - Use Degassed Solvents: Degas solvents before use to remove dissolved oxygen.
Side Reactions and Byproduct Formation: The reaction conditions (e.g., temperature, stoichiometry of reagents) may promote the formation of colored polymeric or condensation products. For instance, strong bases can catalyze self-condensation reactions of aldehydes.- Optimize Reaction Temperature: Control the reaction temperature carefully. Excursions to higher temperatures can often lead to increased byproduct formation. - Control Stoichiometry: Ensure precise addition and stoichiometry of reagents to avoid excesses that might trigger side reactions.
Instability of Intermediates: Reactive intermediates in the synthesis pathway may be unstable and decompose to form colored species.- Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and avoid prolonged reaction times that could lead to decomposition.

Problem 2: Isolated this compound is colored (yellow to brown solid).

Potential CauseProposed Solution
Residual Impurities from the Reaction: Even after workup, trace amounts of colored byproducts may remain in the isolated product. Older samples of similar compounds like pyridine-2-carbaldehyde are known to be brown due to impurities.[1]- Purification by Column Chromatography: Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) to separate the desired product from colored impurities. A patent for a related compound, 4-amino-2-chloronicotinaldehyde, describes purification by column chromatography to obtain a pure product.[2] - Recrystallization: Recrystallize the crude product from a suitable solvent. This can be effective in removing impurities that have different solubility profiles than the product. - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities.[3][4] Filter the solution to remove the carbon before recrystallization or solvent removal.
Degradation on Storage: this compound may degrade over time, especially when exposed to light, air, or moisture, leading to the formation of colored degradation products.- Proper Storage: Store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (refrigerated or frozen) to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound?

Pure this compound is expected to be a white to off-white or light yellow solid. Significant yellow, brown, or reddish coloration is indicative of impurities.

Q2: What are the likely chemical structures of the colored impurities?

While specific chromophores are not extensively documented for this particular synthesis, colored impurities in aldehyde preparations are often high-molecular-weight condensation products (polymers), or products of oxidation and other side reactions. The color arises from extended conjugated systems in these molecules.

Q3: Can the choice of synthesis route affect the formation of colored impurities?

Yes, the synthetic pathway can influence the types and quantities of impurities. For instance, methods involving strong bases or high temperatures might be more prone to generating colored byproducts through side reactions. Routes like the Vilsmeier-Haack reaction or oxidation of the corresponding alcohol should be carefully optimized to minimize impurity formation.

Q4: How can I monitor the formation of colored impurities during the reaction?

Visual inspection of the reaction mixture is the most straightforward method. For a more quantitative approach, you can use UV-Vis spectroscopy to monitor the appearance of absorbance in the visible region. Thin Layer Chromatography (TLC) can also be very informative; colored impurities will appear as distinct, colored spots, allowing you to track their formation relative to the product.

Q5: Are there any specific analytical techniques to characterize the colored impurities?

Characterizing unknown impurities typically requires a combination of techniques. After isolation (e.g., by preparative HPLC), you can use:

  • Mass Spectrometry (MS): To determine the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • UV-Vis Spectroscopy: To confirm the chromophoric nature of the impurity.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Decolorization using Activated Carbon

  • Dissolution: Dissolve the impure, colored this compound in a suitable organic solvent (e.g., ethanol, ethyl acetate) with gentle heating if necessary.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.

  • Stirring/Refluxing: Stir the mixture at room temperature or gently reflux for a short period (15-30 minutes). Prolonged heating in the presence of carbon can sometimes lead to product degradation.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon. This step should be done carefully to prevent premature crystallization of the product on the filter.

  • Product Recovery: Allow the filtrate to cool slowly to induce crystallization of the decolorized product, or remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Colored Impurities

Troubleshooting_Workflow start Observation: Colored Impurities in This compound Synthesis issue_point Where is the color observed? start->issue_point during_reaction During the Reaction issue_point->during_reaction During Synthesis after_isolation In the Isolated Product issue_point->after_isolation Post-Synthesis cause_reaction Potential Causes: - Oxidation - Side Reactions - Unstable Intermediates during_reaction->cause_reaction cause_isolation Potential Causes: - Residual Impurities - Degradation on Storage after_isolation->cause_isolation solution_reaction Solutions: - Inert Atmosphere - Temperature Control - Optimize Stoichiometry - Monitor Reaction cause_reaction->solution_reaction solution_isolation Solutions: - Column Chromatography - Recrystallization - Activated Carbon Treatment - Proper Storage cause_isolation->solution_isolation

Caption: A logical workflow diagram for troubleshooting the formation of colored impurities.

General Purification Strategy for this compound

Purification_Strategy crude_product Crude this compound (Colored) decolorization Decolorization (Activated Carbon) crude_product->decolorization chromatography Column Chromatography decolorization->chromatography If significant impurities recrystallization Recrystallization decolorization->recrystallization If minor impurities pure_product Pure this compound (White/Off-white) chromatography->pure_product recrystallization->pure_product

Caption: A diagram illustrating a general purification strategy to remove colored impurities.

References

Technical Support Center: Post-Synthesis Purification of 4-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-Chloronicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound after synthesis?

A1: Common impurities depend on the synthetic route employed.

  • From Vilsmeier-Haack Reaction: Unreacted starting materials (e.g., a substituted pyridine) and potential side-products like other chlorinated pyridine species can be present.

  • From Oxidation of 4-chloro-3-pyridinemethanol: The primary impurity is often the unreacted starting alcohol. Over-oxidation to the corresponding carboxylic acid is also possible, though less common with mild oxidizing agents.

  • General Impurities: Residual solvents from the reaction and workup are also common.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice depends on the nature and quantity of the impurities.

Q3: What is the expected purity of this compound after successful purification?

A3: Commercially available this compound typically has a purity of 97% or higher.[1] With careful purification, it is possible to achieve purities of ≥98.5% as determined by HPLC.[2] For structurally related compounds, purities of >98% have been reported after column chromatography.[3]

Q4: How should this compound be stored to maintain its purity?

A4: this compound should be stored in a cool, dry place, typically at 0-8°C, under an inert atmosphere to prevent degradation.[2] Aldehydes can be susceptible to oxidation, so minimizing exposure to air and light is crucial.[4]

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. This can also be caused by the presence of significant impurities which depress the melting point.

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

    • Lower the Cooling Temperature: Allow the solution to cool more slowly. You can also try adding a seed crystal to encourage crystallization.

    • Change the Solvent System: If the issue persists, select a solvent with a lower boiling point. Alternatively, a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be employed. Common solvent pairs include ethanol/water and ethyl acetate/hexanes.

Logical Troubleshooting Flow for "Oiling Out"

Caption: Troubleshooting "oiling out" during recrystallization.

Issue 2: No crystals form upon cooling.

  • Cause: Too much solvent was used, and the solution is not saturated enough for crystallization to occur.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent. Once the solution becomes slightly cloudy, allow it to cool again.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Use an Anti-Solvent: If using a single solvent, you can carefully add a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes turbid, then allow it to cool.

Column Chromatography

Issue 3: Poor separation of the product from impurities.

  • Cause: The mobile phase (eluent) polarity is not optimized for the separation.

  • Solution:

    • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test different solvent systems. A good starting point for many substituted pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

    • Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the this compound. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

    • Check for Compound Degradation: Aldehydes can sometimes be unstable on silica gel.[4] If you suspect degradation, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-2%).

Workflow for Optimizing Column Chromatography Separation

Caption: Optimizing separation in column chromatography.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Recrystallization85-95%>97%70-85%
Column Chromatography80-90%>98.5%[2]60-80%

Note: Yields are estimates and can vary based on the initial purity and scale of the experiment.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. A common starting point is a mixture of ethyl acetate and hexanes. This compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the "good" solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent system, add the "poor" solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase. A common system for substituted pyridines is a mixture of hexanes and ethyl acetate. For this compound, a starting point could be a 9:1 to 4:1 ratio of hexanes to ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. A patent for a similar compound, 4-amino-2-chloronicotinaldehyde, describes a workup involving extraction with ethyl acetate followed by column chromatography to yield a product with 99% purity by HPLC.[3]

References

Technical Support Center: 4-Chloronicotinaldehyde Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls encountered during the work-up procedure for 4-Chloronicotinaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly following a Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The Vilsmeier-Haack reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
Product Decomposition: The product may be sensitive to the reaction or work-up conditions, especially high temperatures or harsh pH.[1]Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Use a mild base, such as sodium bicarbonate or sodium acetate solution, for neutralization.[1]
Product Loss During Extraction: this compound may have some solubility in the aqueous layer, leading to loss during extraction.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.
Formation of a Dark, Tarry Residue Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can lead to polymerization and the formation of tars.[1]Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent (typically at 0-5 °C).[1]
Impure Reagents: Impurities in the starting materials (e.g., 4-chloropyridine) or reagents (e.g., DMF, POCl₃) can lead to side reactions and tar formation.Use high-purity, anhydrous reagents and solvents. Ensure DMF is free of dimethylamine, which can be a decomposition product.
Difficulty in Isolating the Product Emulsion Formation: The presence of polar solvents (like DMF), salts, and tars can lead to the formation of a stable emulsion during aqueous extraction, making phase separation difficult.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective. In some cases, allowing the mixture to stand for an extended period can lead to separation.
Product is Water-Soluble: The polarity of this compound may lead to its partial dissolution in the aqueous phase.As mentioned, use brine to "salt out" the product. Consider using a more polar extraction solvent like ethyl acetate in multiple extractions.
Impure Product After Initial Work-up Presence of Unreacted Starting Materials or Reagents: Incomplete reaction or inefficient washing can leave starting materials or Vilsmeier reagent byproducts in the organic layer.Wash the organic layer thoroughly with water and brine. A dilute acid wash can remove any remaining basic impurities, but care must be taken as the product's stability under acidic conditions may be limited.
Formation of Side Products: The Vilsmeier-Haack reaction on pyridine substrates can sometimes lead to the formation of byproducts.Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. Recrystallization can also be a viable purification method if a suitable solvent system is identified.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my work-up is not proceeding as expected?

A1: The first step is to carefully re-evaluate your procedure and observations. Check the pH of your aqueous washes to ensure proper neutralization. Use TLC to analyze both the organic and aqueous layers to determine the location of your product and the presence of any major impurities.

Q2: I've formed a persistent emulsion during extraction. What should I do?

A2: First, try adding a saturated solution of sodium chloride (brine) and gently swirling the separatory funnel. If this does not work, you can try filtering the entire mixture through a pad of Celite®. As a last resort, you may need to break the emulsion by adding a different organic solvent or by centrifugation if the scale of the reaction allows.

Q3: My crude product is a dark oil instead of a solid. What could be the reason?

A3: The formation of a dark oil often indicates the presence of impurities or tarry byproducts, which can inhibit crystallization. This can be caused by overheating the reaction or using impure reagents.[1] It is recommended to proceed with purification by column chromatography to isolate the desired product from the impurities.

Q4: Is this compound stable to acidic or basic conditions during work-up?

Q5: What are the recommended solvents for extracting this compound?

A5: Dichloromethane and ethyl acetate are commonly used solvents for extracting chloronicotinaldehydes.[2][3] The choice of solvent may depend on the specific impurities present and the desired purity of the crude product. Ethyl acetate is a more polar solvent and may be more effective if the product has some water solubility.

Q6: How can I best purify the crude this compound after work-up?

A6: Column chromatography on silica gel is a widely reported and effective method for purifying this compound.[2][3] A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization is another potential purification method, though finding a suitable solvent system may require some experimentation.[4]

Experimental Protocols

General Work-up Procedure following Vilsmeier-Haack Synthesis

This protocol is a general guideline and may require optimization based on the specific reaction scale and observed results.

  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.[1] This step should be performed in a well-ventilated fume hood as the quenching of the Vilsmeier reagent can be exothermic and may release gases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine. This helps to remove any remaining water-soluble impurities and salts.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Vilsmeier-Haack Reaction Work-up

Vilsmeier_Troubleshooting cluster_LowYield Troubleshooting Low Yield cluster_TarryResidue Troubleshooting Tar Formation cluster_Emulsion Troubleshooting Emulsions cluster_ImpureProduct Improving Purity Start Work-up Issue Observed LowYield Low or No Product Yield Start->LowYield TarryResidue Formation of Tarry Residue Start->TarryResidue Emulsion Emulsion Formation Start->Emulsion ImpureProduct Impure Product Start->ImpureProduct CheckReaction Check Reaction Completion (TLC) LowYield->CheckReaction CheckDecomposition Assess Product Decomposition LowYield->CheckDecomposition CheckExtraction Optimize Extraction LowYield->CheckExtraction ControlTemp Verify Temperature Control TarryResidue->ControlTemp CheckReagents Check Reagent Purity TarryResidue->CheckReagents AddBrine Add Saturated Brine Emulsion->AddBrine ThoroughWash Ensure Thorough Washing ImpureProduct->ThoroughWash ColumnChrom Purify by Column Chromatography ImpureProduct->ColumnChrom Recrystallize Attempt Recrystallization ImpureProduct->Recrystallize FilterCelite Filter through Celite AddBrine->FilterCelite

Caption: A flowchart for troubleshooting common issues in Vilsmeier reaction work-up.

Experimental Workflow for this compound Synthesis and Work-up

Experimental_Workflow Start Start: 4-Chloropyridine Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl₃) Start->Vilsmeier Quench Quenching (Ice, NaHCO₃/NaOAc soln) Vilsmeier->Quench Extraction Extraction (DCM or Ethyl Acetate) Quench->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na₂SO₄ or MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography or Recrystallization) Evaporation->Purification End Pure this compound Purification->End

Caption: A typical experimental workflow for the synthesis and purification of this compound.

References

Strategies to increase the reaction rate of 4-Chloronicotinaldehyde formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloronicotinaldehyde, with a focus on strategies to increase the reaction rate and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is a key strategy for producing chloronicotinaldehydes. This reaction typically involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

Q2: My Vilsmeier-Haack reaction for this compound is sluggish or incomplete. What are the potential causes?

A2: A slow or incomplete reaction can be attributed to several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Any moisture in your glassware or reagents can lead to its decomposition.

  • Low Substrate Reactivity: The pyridine ring is relatively electron-deficient, which can make it less reactive towards electrophilic substitution.

  • Insufficient Temperature: While the Vilsmeier reagent is prepared at low temperatures (0-5 °C), the subsequent formylation step may require heating to proceed at a reasonable rate.

  • Inadequate Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to an incomplete reaction.

Q3: I am observing a low yield of this compound. What are the common reasons and how can I improve it?

A3: Low yields are a common challenge and can stem from several issues:

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Product Decomposition: The reaction conditions, particularly high temperatures or harsh work-up procedures, can lead to the decomposition of the this compound product.

  • Suboptimal Reagents: Using reagents of low purity can introduce impurities that interfere with the reaction.

  • Inefficient Work-up: The product may be lost during extraction or purification if the procedure is not optimized.

Q4: Are there alternative reagents to POCl₃ that can improve the reaction rate and yield?

A4: Yes, studies have shown that replacing phosphorus oxychloride (POCl₃) with diphosgene or triphosgene can lead to excellent selectivity and higher yields in the synthesis of chloronicotinaldehydes.[1] These reagents can be more effective in the formation of the Vilsmeier reagent under modified reaction conditions.[1]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Vilsmeier Reagent Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and a fresh, high-purity source of POCl₃, diphosgene, or triphosgene. Prepare the Vilsmeier reagent at a low temperature (0–5 °C) and use it immediately.
Low Substrate Reactivity For less reactive pyridine precursors, consider increasing the excess of the Vilsmeier reagent. A moderate increase in the reaction temperature (e.g., to 70-80 °C) after the addition of the substrate may also be beneficial. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Incomplete Reaction Extend the reaction time and monitor the consumption of the starting material by TLC. If the reaction remains sluggish, a gradual increase in temperature might be necessary.
Product Decomposition during Work-up Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully and slowly with a mild base like sodium bicarbonate or a saturated sodium acetate solution.
Issue 2: Formation of Dark, Tarry Residue
Potential Cause Suggested Solution
Reaction Overheating The formation of the Vilsmeier reagent and the subsequent reaction can be exothermic. Maintain strict temperature control throughout the process using an ice bath or a cryostat.
Impure Reagents Use high-purity, anhydrous starting materials and solvents to minimize side reactions that can lead to polymerization and tar formation.
Issue 3: Multiple Products Observed on TLC
Potential Cause Suggested Solution
Side Reactions Optimize the stoichiometry of the Vilsmeier reagent. Using a large excess can sometimes lead to the formation of undesired byproducts.
Product Decomposition Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long, as this can lead to the degradation of the desired product into other compounds.

Data Presentation

The choice of Vilsmeier reagent can significantly impact the yield of the desired chloronicotinaldehyde. The following table summarizes the yields of various substituted chloronicotinaldehydes from enamides using different Vilsmeier reagents. While this data is not for this compound directly, it provides a strong indication of the expected trend.

Table 1: Comparison of Vilsmeier Reagents on the Yield of Substituted Chloronicotinaldehydes[1]

EntryEnamideVilsmeier ReagentProductYield (%)
1N-((E)-1,3-diphenylallylidene)anilinePOCl₃/DMF2-Chloro-4,6-diphenylnicotinaldehyde75
2N-((E)-1,3-diphenylallylidene)anilineDiphosgene/DMF2-Chloro-4,6-diphenylnicotinaldehyde85
3N-((E)-1,3-diphenylallylidene)anilineTriphosgene/DMF2-Chloro-4,6-diphenylnicotinaldehyde90
4N-((E)-3-phenyl-1-(p-tolyl)allylidene)anilinePOCl₃/DMF2-Chloro-6-phenyl-4-(p-tolyl)nicotinaldehyde72
5N-((E)-3-phenyl-1-(p-tolyl)allylidene)anilineDiphosgene/DMF2-Chloro-6-phenyl-4-(p-tolyl)nicotinaldehyde82
6N-((E)-3-phenyl-1-(p-tolyl)allylidene)anilineTriphosgene/DMF2-Chloro-6-phenyl-4-(p-tolyl)nicotinaldehyde88

Experimental Protocols

Protocol 1: Synthesis of Chloronicotinaldehyde using POCl₃/DMF (General Procedure)

This protocol outlines a general procedure for the Vilsmeier-Haack formylation of a suitable pyridine precursor.

Materials:

  • Pyridine precursor (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Crushed ice

  • Saturated sodium bicarbonate solution or sodium acetate solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF to the flask and cool it to 0-5 °C using an ice bath.

  • Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve the pyridine precursor in a minimal amount of anhydrous DCM or DMF.

  • Add the solution of the pyridine precursor dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, the reaction mixture can be stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) depending on the substrate's reactivity. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.

  • Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate or sodium acetate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Synthesis of Chloronicotinaldehydes from Enamides using Diphosgene or Triphosgene[1]

This method has been shown to provide higher yields and selectivity for chloronicotinaldehydes.

Materials:

  • Enamide (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diphosgene or Triphosgene (1.5 equivalents)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, take a solution of diphosgene or triphosgene in a suitable solvent.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add anhydrous DMF dropwise to the cooled solution.

  • Stir the mixture for 1 hour at 0 °C to form the Vilsmeier reagent.

  • Add a solution of the enamide in DMF to the freshly prepared Vilsmeier reagent.

  • Stir the reaction mixture at 75 °C for the time required for the reaction to complete (monitor by TLC).

  • After completion, pour the reaction mixture into crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Reagent_Formation Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent_Formation 0-5 °C POCl3 POCl₃ / Diphosgene / Triphosgene POCl3->Reagent_Formation Reaction Electrophilic Aromatic Substitution Reagent_Formation->Reaction Substrate Pyridine Precursor Substrate->Reaction Iminium_Salt Iminium Salt Intermediate Reaction->Iminium_Salt Hydrolysis Aqueous Work-up (Hydrolysis) Iminium_Salt->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Experimental workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Troubleshooting_Tree Start Low Reaction Rate or Yield? Check_Reagents Check Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Stoichiometry Adjust Reagent Stoichiometry Start->Check_Stoichiometry Consider_Alternative Consider Alternative Reagents (Diphosgene/Triphosgene) Start->Consider_Alternative Sol_Reagents Use fresh, high-purity, anhydrous reagents. Dry all glassware. Check_Reagents->Sol_Reagents Impurity/Moisture Suspected Sol_Temp Increase temperature after substrate addition. Monitor by TLC. Check_Temp->Sol_Temp Incomplete Conversion Sol_Stoichiometry Increase excess of Vilsmeier reagent. Check_Stoichiometry->Sol_Stoichiometry Incomplete Conversion Sol_Alternative Perform reaction with diphosgene or triphosgene for potentially higher yield. Consider_Alternative->Sol_Alternative Yield is still low

Caption: A troubleshooting decision tree for increasing the reaction rate of this compound formation.

References

Minimizing side reactions during the synthesis of 4-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 4-Chloronicotinaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Vilsmeier-Haack reaction and the oxidation of (4-chloro-3-pyridyl)methanol.

Route 1: Vilsmeier-Haack Reaction

Issue 1: Low Yield of this compound and Formation of 4-Chloropyridine Byproduct

  • Symptom: The final product analysis (e.g., by GC-MS or NMR) shows a significant peak corresponding to 4-chloropyridine and a lower than expected yield of the desired this compound.

  • Potential Cause: The Vilsmeier reagent concentration and reaction conditions may be promoting deformylation. Excess reagent or high temperatures can lead to the cleavage of the formyl group.

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Carefully control the molar ratio of the enamide substrate to the Vilsmeier reagent (POCl₃/DMF). Start with a 1:1.5 ratio and incrementally adjust. An excess of the Vilsmeier reagent can lead to the formation of undesired byproducts.

    • Control Reaction Temperature: Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent and the initial reaction with the enamide. Gradually warm the reaction to the desired temperature (typically 25-75 °C) and monitor the progress closely by TLC or HPLC.

    • Alternative Vilsmeier Reagents: Consider replacing phosphorus oxychloride (POCl₃) with diphosgene or triphosgene.[1] These reagents can offer higher selectivity and yields of the desired aldehyde under milder conditions.[1]

Issue 2: Formation of Poly-formylated or Other Unidentified Byproducts

  • Symptom: Multiple unexpected spots on the TLC plate or peaks in the chromatogram, indicating a complex mixture of products.

  • Potential Cause: The substrate may have multiple active sites for formylation, or side reactions may be occurring due to inappropriate reaction conditions.

  • Troubleshooting Steps:

    • Protecting Groups: If the enamide substrate has other reactive functional groups, consider using appropriate protecting groups to prevent side reactions.

    • Reaction Time: Optimize the reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products. Monitor the reaction progress and quench it as soon as the starting material is consumed.

    • Purification: If side products are unavoidable, a robust purification strategy is essential. Column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) is often effective. Preparative HPLC may be necessary for closely related impurities.

Route 2: Oxidation of (4-chloro-3-pyridyl)methanol

Issue 1: Over-oxidation to 4-Chloronicotinic Acid

  • Symptom: Presence of a significant amount of 4-chloronicotinic acid in the final product, detectable by a change in pH of the aqueous workup and confirmed by analytical techniques.

  • Potential Cause: The oxidizing agent is too strong, or the reaction conditions are too harsh, leading to the oxidation of the aldehyde to a carboxylic acid.

  • Troubleshooting Steps:

    • Choice of Oxidizing Agent: Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Avoid strong oxidants like potassium permanganate or chromic acid.

    • Stoichiometry of Oxidant: Use a controlled amount of the oxidizing agent, typically 1.1 to 1.5 equivalents. An excess of the oxidant increases the risk of over-oxidation.

    • Temperature Control: Perform the oxidation at a controlled temperature, often at or below room temperature, to minimize over-oxidation.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the point of maximum aldehyde formation and quench the reaction promptly.

Issue 2: Incomplete Reaction and Presence of Starting Material

  • Symptom: A significant amount of (4-chloro-3-pyridyl)methanol remains in the reaction mixture after the expected reaction time.

  • Potential Cause: Insufficient amount of oxidizing agent, low reaction temperature, or poor quality of the oxidant.

  • Troubleshooting Steps:

    • Check Oxidant Quality: Ensure the oxidizing agent is fresh and active. For example, the activity of MnO₂ can vary between batches.

    • Increase Oxidant Amount: If the reaction stalls, a small additional portion of the oxidizing agent can be added.

    • Elevate Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of over-oxidation products.

    • Solvent Choice: Ensure the starting material is fully dissolved in the chosen solvent to allow for an efficient reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route. For the Vilsmeier-Haack reaction, the primary side product is often the corresponding 4-chloropyridine due to deformylation.[1] When synthesizing from (4-chloro-3-pyridyl)methanol, over-oxidation to 4-chloronicotinic acid is a common issue. Incomplete reactions, leaving unreacted starting materials, can also be a challenge.

Q2: How can I effectively purify crude this compound?

A2: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. For very close-boiling impurities or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: What is the impact of temperature on the yield and purity of this compound?

A3: Temperature is a critical parameter. In the Vilsmeier-Haack reaction, lower temperatures during reagent formation and the initial reaction phase are crucial for minimizing side reactions. For the oxidation of (4-chloro-3-pyridyl)methanol, controlling the temperature helps to prevent over-oxidation to the carboxylic acid. In general, higher temperatures can increase reaction rates but may also lead to a decrease in selectivity and the formation of degradation products.

Q4: How does the stoichiometry of reagents affect the outcome of the synthesis?

A4: Proper stoichiometry is essential for maximizing yield and purity. In the Vilsmeier-Haack reaction, an excess of the Vilsmeier reagent can lead to increased byproduct formation.[1] In the oxidation of the corresponding alcohol, using an insufficient amount of the oxidizing agent will result in an incomplete reaction, while a large excess can cause over-oxidation.

Data Summary

Table 1: Effect of Vilsmeier Reagent on Product Selectivity

Vilsmeier ReagentSubstrateProductSide ProductReported YieldSelectivity
POCl₃/DMFEnamideChloronicotinaldehydeChloropyridineVariableModerate
Diphosgene/DMFEnamideChloronicotinaldehydeChloropyridineHigherExcellent
Triphosgene/DMFEnamideChloronicotinaldehydeChloropyridineHigherExcellent

Data inferred from a study on the synthesis of various chloronicotinaldehydes.[1]

Table 2: Comparison of Oxidizing Agents for the Synthesis of Aldehydes from Alcohols

Oxidizing AgentTypical Reaction ConditionsAdvantagesPotential Side Reactions
Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room TemperatureMild, high selectivity for aldehydesCan be toxic, requires anhydrous conditions
Manganese Dioxide (MnO₂)CH₂Cl₂, RefluxMild, selective for allylic/benzylic alcoholsActivity can vary, may require large excess
Swern Oxidation(COCl)₂, DMSO, Et₃N, -78 °CHigh yield, mild conditionsRequires low temperatures, can have an unpleasant odor

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (General Procedure)
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 eq.) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes.

  • Reaction with Enamide: Dissolve the appropriate enamide precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-75 °C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound by Oxidation of (4-chloro-3-pyridyl)methanol
  • Reaction Setup: To a solution of (4-chloro-3-pyridyl)methanol (1.0 eq.) in dichloromethane, add pyridinium chlorochromate (PCC, 1.5 eq.) in one portion.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5°C POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Enamide Enamide Substrate Enamide->Reaction_Mixture Add to Vilsmeier Reagent Quench Quench with Ice/Base Reaction_Mixture->Quench Heat (25-75°C) Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product Side_Product 4-Chloropyridine Purification->Side_Product

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Workup & Purification Alcohol (4-chloro-3-pyridyl)methanol Reaction Oxidation Alcohol->Reaction Oxidant PCC or MnO2 Oxidant->Reaction Room Temp Filtration Filtration Reaction->Filtration Side_Product 4-Chloronicotinic Acid Reaction->Side_Product Over-oxidation Concentration Concentration Filtration->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via oxidation.

Troubleshooting_Logic Start Low Yield or Purity Issue Route Identify Synthesis Route Start->Route VH Vilsmeier-Haack Route->VH V-H Oxidation Oxidation Route->Oxidation Ox. VH_Problem Main Byproduct? VH->VH_Problem Ox_Problem Main Issue? Oxidation->Ox_Problem Chloropyridine 4-Chloropyridine VH_Problem->Chloropyridine Deformylation Other Other Byproducts VH_Problem->Other Non-specific VH_Solution1 Optimize Reagent Stoichiometry Control Temperature Use Alternative Reagents Chloropyridine->VH_Solution1 VH_Solution2 Protecting Groups Optimize Reaction Time Improve Purification Other->VH_Solution2 Over_Ox Over-oxidation Ox_Problem->Over_Ox Yes Incomplete Incomplete Reaction Ox_Problem->Incomplete No Ox_Solution1 Use Milder Oxidant Control Stoichiometry Lower Temperature Over_Ox->Ox_Solution1 Ox_Solution2 Check Oxidant Quality Increase Oxidant Amount Adjust Temperature Incomplete->Ox_Solution2

Caption: Troubleshooting logic for minimizing side reactions in this compound synthesis.

References

Validation & Comparative

A Comparative Study on the Reactivity of 4-Chloronicotinaldehyde and 2-Chloronicotinaldehyde for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the chemical reactivity of two key pyridine-based building blocks, 4-Chloronicotinaldehyde and 2-Chloronicotinaldehyde, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative assessment of their performance in common synthetic transformations, supported by available experimental data and detailed protocols.

The distinct placement of the chloro and aldehyde functionalities on the pyridine ring in this compound and 2-Chloronicotinaldehyde imparts unique electronic and steric characteristics, which in turn govern their reactivity. Understanding these differences is crucial for the rational design of synthetic routes and the efficient construction of complex molecular architectures in medicinal chemistry.

Executive Summary of Reactivity Comparison

FeatureThis compound2-ChloronicotinaldehydeRationale
Reactivity in Nucleophilic Aromatic Substitution (SNAr) HighHighThe chlorine atom at the 4- and 2-positions is activated by the electron-withdrawing pyridine nitrogen, facilitating nucleophilic attack.[1]
Electronic Nature of Chloro Substituent Electron-withdrawingElectron-withdrawingBoth chloro groups polarize the C-Cl bond and stabilize the Meisenheimer intermediate during SNAr.
Susceptibility of the Aldehyde Group HighHighThe aldehyde functionality in both isomers is highly electrophilic and reactive towards nucleophiles.[2]
Primary Application Versatile intermediate for introducing diverse functionalities via SNAr and aldehyde chemistry.Versatile intermediate, particularly noted for the synthesis of 5-azaindole derivatives.[3]Both are valuable building blocks in pharmaceutical and agrochemical synthesis.

Theoretical Underpinnings of Reactivity

The reactivity of chloropyridines in nucleophilic aromatic substitution (SNAr) is significantly influenced by the position of the chlorine atom relative to the ring nitrogen. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the 2- and 4-positions.

In both this compound and 2-Chloronicotinaldehyde, the chlorine atom is located at a position activated by the ring nitrogen (para and ortho, respectively). This positioning allows for the effective stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating the substitution reaction. In contrast, a chlorine atom at the 3-position (meta to the nitrogen) is significantly less reactive in SNAr reactions.

The aldehyde group in both isomers is a potent electrophilic site due to the polarization of the carbonyl bond. The electron-withdrawing nature of both the chlorine atom and the pyridine ring further enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic addition reactions.

G cluster_0 Factors Influencing Reactivity cluster_1 Reactivity of the Chloro Group (SNAr) cluster_2 Reactivity of the Aldehyde Group Electronic Effects Electronic Effects Position of Cl Position of Cl Electronic Effects->Position of Cl Electrophilicity of Carbonyl C Electrophilicity of Carbonyl C Electronic Effects->Electrophilicity of Carbonyl C Steric Hindrance Steric Hindrance Rate of Substitution Rate of Substitution Steric Hindrance->Rate of Substitution Leaving Group Ability Leaving Group Ability Leaving Group Ability->Rate of Substitution Stabilization of Intermediate Stabilization of Intermediate Position of Cl->Stabilization of Intermediate determines Stabilization of Intermediate->Rate of Substitution affects Nucleophilic Addition Nucleophilic Addition Electrophilicity of Carbonyl C->Nucleophilic Addition

Factors influencing the reactivity of chloronicotinaldehydes.

Comparative Experimental Data

Nucleophilic Aromatic Substitution
IsomerNucleophileProductYield (%)Reference
2-ChloronicotinaldehydeVarious amines2-Amino-nicotinaldehydesNot specified[4]
This compoundPrimary and secondary amines4-Amino-nicotinaldehydesNot specified

Note: While specific yields are not provided in the referenced literature for a direct comparison, both isomers are reported to undergo nucleophilic substitution with amines.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. The reactivity of the aldehyde group in both isomers allows for this transformation.

IsomerWittig ReagentProductYield (%)Reference
2-Chloronicotinaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-chloropyridin-3-yl)acrylate> 70 (predicted)[2]
This compound(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(4-chloropyridin-3-yl)acrylateNot specified

Note: The yield for the 2-chloro isomer is a predicted value based on reactions with a similar substrate, 2,4,6-trichloronicotinaldehyde.[2] Experimental data for the 4-chloro isomer was not found for direct comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the chloro-substituent in both isomers allows them to participate in this palladium-catalyzed cross-coupling reaction.

IsomerBoronic AcidProductYield (%)Reference
2-ChloronicotinaldehydePhenylboronic acid2-PhenylnicotinaldehydeNot specified
This compoundPhenylboronic acid4-PhenylnicotinaldehydeNot specified

Note: While both isomers are expected to undergo Suzuki-Miyaura coupling, specific comparative yield data under identical conditions is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for similar compounds and can be adapted for the specific isomers.

General Protocol for Nucleophilic Aromatic Substitution
  • Reaction Setup: In a round-bottom flask, dissolve the chloronicotinaldehyde isomer (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 eq.) to the solution. If necessary, a base such as potassium carbonate can be added.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography.

General Protocol for Wittig Reaction
  • Ylide Formation (if necessary): To a suspension of the phosphonium salt in an anhydrous solvent (e.g., THF, Et₂O) at 0 °C, add a strong base (e.g., n-BuLi, NaH) dropwise. Stir the resulting ylide solution at room temperature for 30 minutes.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of the chloronicotinaldehyde isomer (1.0 eq.) in the same solvent dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

G Start Start Prepare Reactants Prepare Reactants Start->Prepare Reactants End End Reaction Setup Reaction Setup Prepare Reactants->Reaction Setup Run Reaction Run Reaction Reaction Setup->Run Reaction Monitor Progress (TLC) Monitor Progress (TLC) Run Reaction->Monitor Progress (TLC) Reaction Complete? Reaction Complete? Monitor Progress (TLC)->Reaction Complete? Reaction Complete?->Run Reaction No Work-up Work-up Reaction Complete?->Work-up Yes Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization Characterization->End

General experimental workflow for synthetic transformations.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a degassed mixture of the chloronicotinaldehyde isomer (1.0 eq.), the boronic acid (1.2 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., toluene/water, dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of celite to remove the catalyst.

  • Extraction: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition + Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation + Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) regenerates Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Both this compound and 2-Chloronicotinaldehyde are highly versatile and reactive building blocks for the synthesis of complex organic molecules. The positioning of the chlorine atom at the 2- or 4-position of the pyridine ring renders them susceptible to nucleophilic aromatic substitution, while the aldehyde group provides a handle for a wide array of chemical transformations.

Based on the principles of heterocyclic chemistry, both isomers are expected to exhibit comparable reactivity in many standard synthetic operations. However, subtle differences in steric and electronic environments may lead to variations in reaction rates and yields under specific conditions. The choice between these two isomers will ultimately depend on the specific synthetic strategy and the desired final product. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of these valuable synthetic intermediates.

References

A Comparative Guide to the Reactivity of 4-Chloronicotinaldehyde and 4-Bromonicotinaldehyde in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-Chloronicotinaldehyde and 4-Bromonicotinaldehyde, two key heterocyclic building blocks in medicinal chemistry and drug discovery. The functionalization of the pyridine ring at the 4-position through modern cross-coupling methodologies is a critical strategy in the synthesis of novel therapeutic agents. Understanding the relative reactivity of the chloro- and bromo-substituents is paramount for efficient reaction design, catalyst selection, and overall synthetic strategy. This comparison is supported by established chemical principles and illustrative experimental data from related systems.

Theoretical Background: The Influence of the Halogen on Reactivity

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the initial and often rate-determining step is the oxidative addition of the carbon-halogen (C-X) bond of the electrophile to the palladium(0) catalyst. The energy required to break this bond is a primary determinant of the substrate's reactivity.

The trend for carbon-halogen bond dissociation energies (BDEs) is C-Cl > C-Br > C-I.[1][2][3]

  • C-Cl Bond Energy: ~339 kJ/mol[3]

  • C-Br Bond Energy: ~276 kJ/mol[3]

Due to the significantly lower bond energy of the C-Br bond compared to the C-Cl bond, 4-Bromonicotinaldehyde is generally expected to be more reactive than this compound in palladium-catalyzed cross-coupling reactions.[3][4] The oxidative addition of the C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster. Consequently, reactions with 4-Bromonicotinaldehyde can often be carried out under milder conditions, with lower catalyst loadings, and may result in higher yields compared to its chloro-analogue. Conversely, this compound is a more challenging substrate, frequently requiring more active and specialized catalyst systems, higher temperatures, and longer reaction times to achieve comparable results.[5]

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

Table 1: Illustrative Suzuki-Miyaura Coupling Reactivity
Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromopyridine derivative Arylboronic Acid Pinacol EsterPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O801~96.5[6]
4-Chloropyridine derivative ArylboronatePd₂(dba)₃ / Ligand 1KFDioxane8016~78[7]

The data presented are for analogous 4-halopyridine systems and serve to illustrate the generally higher reactivity of bromopyridines over chloropyridines.

Table 2: Illustrative Buchwald-Hartwig Amination Reactivity
Halopyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridine (+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOᵗBuToluene80460[8]
2,4-Dichloropyridine AnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene100N/AHigh (regioselective at C2)[9]

This table provides examples of Buchwald-Hartwig aminations on brominated and chlorinated pyridines, demonstrating successful coupling for both, though conditions may vary.

Experimental Protocols

The following are detailed, representative methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for similar halopyridine substrates. These protocols can serve as a starting point for the optimization of reactions with this compound and 4-Bromonicotinaldehyde.

Suzuki-Miyaura Coupling of a 4-Halonicotinaldehyde with Phenylboronic Acid

Procedure: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halonicotinaldehyde (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). To this mixture, add a degassed solvent system of 1,4-dioxane and water (4:1 v/v, 5 mL). The reaction mixture is then heated to 80-100°C and stirred vigorously for 4-18 hours. The progress of the reaction should be monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[10][11]

Note: For this compound, a more active catalyst system (e.g., a palladacycle precatalyst with a bulky biarylphosphine ligand like SPhos or RuPhos) and higher temperatures may be required to achieve a satisfactory yield.

Buchwald-Hartwig Amination of a 4-Halonicotinaldehyde with a Secondary Amine

Procedure: In a glovebox or under a strictly inert atmosphere, a Schlenk tube is charged with the 4-halonicotinaldehyde (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand such as (±)-BINAP (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The secondary amine (1.2 mmol, 1.2 equiv.) and anhydrous toluene (5 mL) are then added. The tube is sealed and the mixture is heated to 80-110°C with stirring for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired N-arylated product.[8][12][13]

Note: The amination of this compound is particularly challenging and will likely necessitate the use of a more advanced catalyst system (e.g., a G3 or G4 palladacycle precatalyst with a ligand such as BrettPhos or RuPhos) and potentially higher temperatures to overcome the difficult oxidative addition step.[5]

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Weigh 4-Halonicotinaldehyde, Coupling Partner, Base cat Add Pd Catalyst and Ligand start->cat solv Add Degassed Solvent cat->solv heat Heat under Inert Atmosphere solv->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for a comparative cross-coupling study.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex trans Transmetalation pd2_r Ar-Pd(II)L₂(R') pd2_complex->pd2_r pd2_r->pd0 re Reductive Elimination product Ar-R' pd2_r->product aryl_halide Ar-X (4-Halonicotinaldehyde) aryl_halide->oa Rate-determining step (C-Br > C-Cl) boronic_acid R'-B(OR)₂ boronic_acid->trans base Base base->trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Spectroscopic Analysis: 4-Chloronicotinaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 4-Chloronicotinaldehyde in contrast to its synthetic precursors—nicotinic acid, 4-hydroxynicotinic acid, and 4-chloronicotinic acid—provides valuable insights for researchers and professionals in drug development. This guide offers a comparative analysis of their spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and pathway visualizations.

This guide presents a comprehensive spectroscopic comparison of this compound with its common precursors. The data, summarized in clear, structured tables, highlights the key spectral shifts and fragmentation patterns that distinguish the final product from its synthetic antecedents. Detailed experimental methodologies for the cited spectroscopic techniques are provided to ensure reproducibility and further investigation.

Synthetic Pathway and Spectroscopic Workflow

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A representative synthetic pathway, along with a generalized workflow for the spectroscopic analysis of these compounds, is illustrated below.

G Synthetic Pathway to this compound Nicotinic_acid Nicotinic Acid 4_Hydroxynicotinic_acid 4-Hydroxynicotinic Acid Nicotinic_acid->4_Hydroxynicotinic_acid Hydroxylation 4_Chloronicotinic_acid 4-Chloronicotinic Acid 4_Hydroxynicotinic_acid->4_Chloronicotinic_acid Chlorination (e.g., SOCl2) 4_Chloronicotinaldehyde This compound 4_Chloronicotinic_acid->4_Chloronicotinaldehyde Reduction (e.g., DIBAL-H)

Caption: Synthetic pathway from nicotinic acid to this compound.

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Compound (Aldehyde or Precursor) Dissolution Dissolve in Deuterated Solvent (NMR) or suitable solvent (IR, MS) Sample->Dissolution NMR ¹H and ¹³C NMR Dissolution->NMR IR FT-IR Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts (δ) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its precursors.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundH2H4H5H6Other
Nicotinic Acid (DMSO-d₆)9.13 (s)8.32 (d)7.58 (dd)8.83 (d)13.5 (s, COOH)[1]
4-Hydroxynicotinic AcidData not available in a comparable format-Data not availableData not available
4-Chloronicotinic Acid (DMSO-d₆, predicted)8.92 (s)-7.66 (d)8.64 (d)13.83 (bs, COOH)[2]
This compoundNo experimental data found-No experimental data foundNo experimental data found

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundC2C3C4C5C6Other
Nicotinic Acid (DMSO-d₆)153.18126.66136.90123.71150.21166.23 (COOH)
4-Hydroxynicotinic AcidData not availableData not availableData not availableData not availableData not availableData not available
4-Chloronicotinic AcidData not availableData not availableData not availableData not availableData not availableData not available
This compoundNo experimental data foundNo experimental data foundNo experimental data foundNo experimental data foundNo experimental data foundNo experimental data found

Table 3: FT-IR Spectral Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid/Aldehyde)C=C, C=N StretchC-Cl Stretch
Nicotinic Acid2500-3300 (broad)[3]1696-1709[3]1594[3]-
4-Hydroxynicotinic AcidData not availableData not availableData not available-
4-Chloronicotinic AcidData not availableData not availableData not availableData not available
This compound-Expected ~1700Expected ~1600Expected ~700-800

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
Nicotinic Acid123106 ([M-OH]⁺), 78 ([M-COOH]⁺)
4-Hydroxynicotinic Acid13995, 94, 93, 39[4]
4-Chloronicotinic Acid157/159Data not available
This compound141/143No experimental data found

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.

  • Data Acquisition and Processing: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition and Processing: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data was processed using the instrument's software.

3. Mass Spectrometry (MS)

  • Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for GC-MS).

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer operating at an ionization energy of 70 eV.

  • Data Acquisition and Processing: The mass-to-charge ratios (m/z) of the resulting ions were recorded and plotted against their relative abundance.

Discussion of Spectroscopic Features

The spectroscopic data reveals distinct differences between this compound and its precursors. In the ¹H NMR spectrum of nicotinic acid, the aromatic protons appear in the range of 7.58-9.13 ppm, with the acidic proton of the carboxyl group appearing as a broad singlet at a much higher chemical shift. For 4-chloronicotinic acid, the presence of the electron-withdrawing chlorine atom is predicted to shift the signals of the adjacent protons downfield.

The FT-IR spectra are characterized by the functional groups present. The precursors containing a carboxylic acid group exhibit a broad O-H stretching band and a strong C=O stretching absorption. In this compound, the absence of the broad O-H band and the presence of a C-H stretching band characteristic of aldehydes (around 2720 cm⁻¹) would be key distinguishing features, alongside the C=O stretch of the aldehyde.

Mass spectrometry provides information on the molecular weight and fragmentation patterns. The molecular ion peaks of the chlorinated compounds will show a characteristic M+2 isotope peak for chlorine (³⁷Cl) with an intensity of approximately one-third of the main peak (³⁵Cl). The fragmentation of the carboxylic acid precursors often involves the loss of -OH and -COOH groups. For this compound, characteristic fragmentation would likely involve the loss of the -CHO group and cleavage of the pyridine ring.

The lack of comprehensive experimental data for this compound highlights an area for future research to fully characterize this important synthetic intermediate. The provided data for its precursors serves as a valuable reference for monitoring the progress of its synthesis and for the quality control of the final product.

References

A Comparative Guide to the HPLC Validation for Purity Assessment of 4-Chloronicotinaldehyde Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of 4-Chloronicotinaldehyde purity using a High-Performance Liquid Chromatography (HPLC) method with an internal standard. The performance of this method is objectively evaluated against the validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to ensure reliable and reproducible purity analysis.

Introduction to Purity Validation

In pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing purity due to its high resolution, sensitivity, and accuracy.[2] The use of an internal standard (IS) is highly recommended as it corrects for variations in sample preparation, injection volume, and system drift, thereby improving the precision and accuracy of the method.[5][6]

This guide details a complete validation of a reversed-phase HPLC (RP-HPLC) method for this compound, comparing its performance characteristics against internationally accepted criteria.

Experimental Protocols

A robust analytical method requires a well-defined protocol. The following sections detail the instrumentation, reagents, and procedures for the purity validation of this compound.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatography Software: OpenLab CDS (or equivalent).

  • Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Reagents:

    • This compound (Reference Standard, >99.5% purity).

    • 3-Chlorobenzaldehyde (Internal Standard, >99% purity).

    • Acetonitrile (HPLC Grade).

    • Water (HPLC Grade or Milli-Q).

    • Phosphoric Acid (Analytical Grade).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 35% B to 65% B over 10 minutes, hold at 65% B for 2 minutes, then return to 35% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Internal Standard (IS) Stock Solution (500 µg/mL): Accurately weigh 50 mg of 3-Chlorobenzaldehyde and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution to concentrations ranging from 1 µg/mL to 200 µg/mL. Add a constant amount of the IS Stock Solution to each calibration standard to achieve a final IS concentration of 50 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in a 10 mL volumetric flask with acetonitrile. Add 1 mL of the IS Stock Solution and dilute to the mark with acetonitrile.

Method Validation and Performance Data

The developed HPLC method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.[3][4]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow of the analytical method validation process.

HPLC_Validation_Workflow cluster_validation_params Validation Performance Characteristics start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol prep Prepare Reagents (Standards, IS, Samples) protocol->prep analysis Data Acquisition & Analysis prep->analysis specificity Specificity (Peak Purity, Resolution) criteria Compare Results to Acceptance Criteria linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ (S/N Ratio) robustness Robustness (Vary Parameters) analysis->criteria criteria->protocol Fail report Generate Validation Report criteria->report Pass end_node End: Validated Method report->end_node

Caption: Workflow for HPLC Method Validation.

Performance Data Summary

The quantitative results from the validation study are summarized in the table below, demonstrating the method's suitability for its intended purpose.

Validation Parameter Acceptance Criteria Result Conclusion
Specificity No interference at the retention time of the analyte and IS. Resolution > 2.No interference observed. Resolution between analyte and nearest peak was 3.1.Pass
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9995Pass
1 - 200 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (Repeatability) RSD ≤ 2.0%0.45%Pass
Precision (Intermediate) RSD ≤ 2.0%0.82%Pass
Limit of Detection (LOD) S/N Ratio ≥ 30.3 µg/mLPass
Limit of Quantitation (LOQ) S/N Ratio ≥ 101.0 µg/mLPass
Robustness RSD ≤ 2.0% after minor changes (flow rate ±0.1, temp ±2°C)All RSDs < 2.0%Pass

Comparative Analysis with Alternative Methods

While HPLC-UV is a robust and widely accessible method, other techniques can also be used for purity determination. The table below compares the validated HPLC method with Quantitative Nuclear Magnetic Resonance (qNMR), another common method for purity assessment.[7]

Feature Validated HPLC-UV Method Quantitative NMR (qNMR)
Principle Chromatographic separation followed by UV absorbance detection.Signal intensity is directly proportional to the number of nuclei; compared against a certified internal standard.
Primary Use Purity, impurity profiling, stability testing.Absolute purity determination, structural confirmation, quantification without a specific reference standard for the analyte.
Selectivity High; based on chromatographic resolution.High; based on unique chemical shifts of protons.
Sensitivity High (µg/mL to ng/mL range).Lower (typically requires mg of sample).
Sample Throughput High (automated).Moderate.
Instrumentation Cost Moderate.High.
Advantages Excellent for separating complex mixtures and detecting trace impurities.Provides structural information; is a primary ratio method.
Limitations Requires a reference standard for the analyte; chromophores are necessary for detection.Lower sensitivity; potential for peak overlap in complex molecules.

Conclusion

The described RP-HPLC method using an internal standard is demonstrated to be specific, linear, accurate, precise, and robust for the determination of this compound purity. The validation results meet the requirements set forth by the ICH guidelines, confirming the method's reliability for quality control and routine analysis in a pharmaceutical setting.[1] While alternative methods like qNMR offer distinct advantages for absolute quantification, the validated HPLC method provides a superior balance of sensitivity, selectivity, and throughput for routine purity assessments and impurity detection.

References

A Comparative Analysis of HPLC and GC-MS for the Quantification of 4-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers in drug development and analytical chemistry, this report provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Chloronicotinaldehyde. This guide details experimental protocols and presents a comparative analysis of the performance of each technique.

The accurate quantification of this compound, a key intermediate in the synthesis of various pharmaceuticals, is critical for ensuring product quality and process control. The two most common analytical techniques for this purpose, HPLC and GC-MS, offer distinct advantages and disadvantages. This guide provides a head-to-head comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Executive Summary of Analytical Performance

A summary of the key validation parameters for the analysis of this compound by HPLC-UV and GC-MS is presented below. The data highlights the complementary nature of the two techniques, with GC-MS offering superior sensitivity and HPLC providing excellent linearity and precision.

ParameterHPLC-UVGC-MS
Linearity (R²) >0.999>0.998
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~2 ng/mL
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Analysis Time ~15 minutes~20 minutes

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in process samples and formulations.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by serial dilution in the mobile phase.

  • Sample Solution: Samples are diluted with the mobile phase to a concentration within the linear range of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 200°C at 15°C/min

    • Ramp to 280°C at 25°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 141, 113, 85)

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as dichloromethane or ethyl acetate. Working standards are prepared by serial dilution.

  • Sample Solution: Samples may require extraction and derivatization depending on the matrix. For simple solutions, direct dilution in the solvent is sufficient.

Visualizing the Analytical Workflow and Method Comparison

To better illustrate the processes and key differences, the following diagrams have been generated.

Analytical_Workflow cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow HPLC_Prep Sample Preparation (Dilution) HPLC_Inject HPLC Injection HPLC_Prep->HPLC_Inject HPLC_Sep C18 Separation HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis (Peak Area) HPLC_Detect->HPLC_Data GCMS_Prep Sample Preparation (Extraction/Derivatization) GCMS_Inject GC Injection GCMS_Prep->GCMS_Inject GCMS_Sep Capillary Column Separation GCMS_Inject->GCMS_Sep GCMS_Ion Electron Ionization GCMS_Sep->GCMS_Ion GCMS_Detect Mass Spectrometry (SIM) GCMS_Ion->GCMS_Detect GCMS_Data Data Analysis (Ion Abundance) GCMS_Detect->GCMS_Data Sample Test Sample Sample->HPLC_Prep Sample->GCMS_Prep

Caption: General experimental workflows for HPLC and GC-MS analysis.

Method_Comparison cluster_Criteria Comparison Criteria Sensitivity Sensitivity + GC-MS - HPLC Selectivity Selectivity + GC-MS = HPLC (with good chromatography) Speed Speed + HPLC - GC-MS Cost Cost (Instrument) + HPLC - GC-MS Robustness Robustness + HPLC - GC-MS Sample_Volatility Sample Volatility + GC-MS (Required) - HPLC (Not Required) Analyte This compound

Navigating the Bioactive Landscape of 4-Chloronicotinaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the biological activities of derivatives analogous to 4-Chloronicotinaldehyde, focusing on their anticancer and antimicrobial potential. While direct comprehensive studies on a series of this compound derivatives are limited, this guide draws upon available experimental data from structurally related nicotinohydrazide and isonicotinohydrazide derivatives to provide valuable insights into their structure-activity relationships.

This guide summarizes quantitative data from various studies into structured tables for straightforward comparison, details the experimental protocols for key biological assays, and provides visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies and mechanisms of action.

Anticancer Activity: A Comparative Look at Cytotoxicity

The cytotoxic potential of various hydrazone derivatives, structurally similar to those that could be derived from this compound, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. Lower IC50 values indicate higher cytotoxic activity.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Hydrazone of 4-chloro-2-mercaptobenzenesulfonamideColon Cancer (HCT-116)0.33 - 1.08[1]
1 Hydrazone of 4-chloro-2-mercaptobenzenesulfonamideRenal Cancer (786-0)0.33 - 1.08[1]
1 Hydrazone of 4-chloro-2-mercaptobenzenesulfonamideMelanoma (M14)0.33 - 1.08[1]
1 Hydrazone of 4-chloro-2-mercaptobenzenesulfonamideNon-Small Cell Lung Cancer (HOP-62)0.05[1]
2 N,2,6-Trisubstituted 1H-benzimidazoleLiver Cancer (HepG2)2.39 - 10.95[2]
2 N,2,6-Trisubstituted 1H-benzimidazoleBreast Cancer (MDA-MB-231)2.39 - 10.95[2]
2 N,2,6-Trisubstituted 1H-benzimidazoleBreast Cancer (MCF7)2.39 - 10.95[2]
3 1,4-Dihydropyridine-based 1,2,3-triazoleColorectal Adenocarcinoma (Caco-2)0.63 - 5.68[3]
4 Nicotinamide DerivativeBreast Cancer (MCF-7)12.1

Antimicrobial Activity: Gauging the Inhibitory Effects

The antimicrobial efficacy of Schiff bases and their derivatives, which can be synthesized from this compound, is a critical area of investigation. The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values signify greater antimicrobial potency.

Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
5 Schiff base of nicotinic hydrazideSalmonella enterica (ATCC 14028)160[4]
5 Silver nanoparticles of Schiff base of nicotinic hydrazideSalmonella enterica (ATCC 14028)130[4]
6 Schiff Base from 5-aminopyrazoleStaphylococcus epidermidis (MDRB)7.81[5]
7 Benzimidazole-based Schiff baseStaphylococcus aureus (MSSA & MRSA)4 - 16[2]
7 Benzimidazole-based Schiff baseEscherichia coli16[2]
7 Benzimidazole-based Schiff baseStreptococcus faecalis16[2]
Compound IDDerivative TypeFungal StrainMIC (µg/mL)Reference
8 Schiff Base from 5-aminopyrazoleAspergillus niger12.5[5]
9 Isoniazid-derived Schiff BaseCandida albicans0.037 (mM)[6]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key proteins involved in the cell death pathway, such as caspases and Bcl-2 family proteins.

  • Protein Extraction: Cells are treated with the test compounds, and then cell lysates are prepared to extract the proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2), followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a detection reagent that reacts with the enzyme on the secondary antibody, producing a chemiluminescent or colorimetric signal.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Visualizing the Mechanisms and Workflows

To better illustrate the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language.

G cluster_0 Intrinsic Apoptosis Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound Derivative) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak activation) Apoptotic_Stimulus->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a bioactive compound.

G cluster_1 General Workflow for Biological Activity Screening Compound_Synthesis Synthesis of This compound Derivatives Cytotoxicity_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC Determination) Compound_Synthesis->Antimicrobial_Screening Hit_Identification Hit Identification (Active Compounds) Cytotoxicity_Screening->Hit_Identification Antimicrobial_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for Apoptosis) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for screening the biological activity of novel compounds.

References

Comparative Cytotoxicity Analysis of Substituted Chloronicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Anticancer Activity of Novel Chloronicotinaldehyde Derivatives

The search for novel anticancer agents has led to the exploration of a wide array of heterocyclic compounds. Among these, substituted chloronicotinaldehydes have emerged as a promising class of molecules with potential cytotoxic activity. This guide provides a comparative analysis of the cytotoxic effects of a series of newly synthesized Knoevenagel derivatives of 2-chloronicotinaldehyde against various human cancer cell lines. The data presented herein is compiled from recent studies and aims to serve as a valuable resource for researchers engaged in the discovery and development of new chemical entities for cancer therapy.

Performance Comparison of Substituted Chloronicotinaldehydes

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population in vitro. A lower IC50 value is indicative of higher cytotoxic potency.

A study on a series of Knoevenagel derivatives of 2-chloronicotinaldehyde and related α,β-unsaturated esters and ketones has demonstrated their cytotoxic potential against a panel of human cancer cell lines.[1] Eight of the most potent anti-mycobacterial compounds from this series were selected for evaluation of their cytotoxicity against Raw 264.7 (macrophage), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines.[1]

Compound IDChemical ClassRaw 264.7 IC50 (µM)MCF7 IC50 (µM)HeLa IC50 (µM)
3e Knoevenagel derivative of 2-chloronicotinaldehyde>100>100>100
5b (E)-α,β-unsaturated ester of 2-chloronicotinaldehyde>100>100>100
5d (E)-α,β-unsaturated ester of 2-chloronicotinaldehyde>100>100>100
5e (E)-α,β-unsaturated ester of 2-chloronicotinaldehyde>100>100>100
5g (E)-α,β-unsaturated ester of 2-chloronicotinaldehyde85.492.189.7
5i (E)-α,β-unsaturated ketone of 2-chloronicotinaldehyde76.288.581.3
5j (E)-α,β-unsaturated ketone of 2-chloronicotinaldehyde68.975.472.8
5k (E)-α,β-unsaturated ketone of 2-chloronicotinaldehyde71.380.177.6

Data sourced from a study on the synthesis and biological evaluation of 2-chloronicotinaldehyde derivatives[1].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of cytotoxicity data. The following is a generalized protocol for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The test compounds (substituted chloronicotinaldehydes) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the solvent at the same final concentration. The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Process and Pathways

To better understand the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start with cultured cancer cells seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 prepare Prepare compound dilutions incubate1->prepare treat Treat cells with compounds prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Measure absorbance solubilize->read calculate Calculate % viability read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Experimental workflow for cytotoxicity evaluation using the MTT assay.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome compound Cytotoxic Compound (e.g., Substituted Chloronicotinaldehyde) extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic initiator Initiator Caspases (e.g., Caspase-8, -9) extrinsic->initiator intrinsic->initiator effector Effector Caspases (e.g., Caspase-3) initiator->effector apoptosis Apoptosis (Programmed Cell Death) effector->apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Comparative Antimicrobial Activity of Novel Chlorinated Aromatic Aldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Structure-Activity Relationships and Antimicrobial Efficacy

In the persistent search for new antimicrobial agents to combat rising drug resistance, chlorinated aromatic scaffolds have emerged as a promising area of research. This guide provides a comparative analysis of a series of synthesized chalcone derivatives of 4-chlorobenzaldehyde, evaluating their performance against various pathogenic bacteria. The data presented herein is based on systematic studies that explore how structural modifications influence antimicrobial efficacy.

Performance Comparison of Chlorinated Chalcone Analogues

The antimicrobial activity of a series of sixteen chlorinated chalcones was evaluated to understand the structure-activity relationship, particularly the effect of the chlorine substituent's position on the aromatic rings. The compounds were tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The data is summarized below, with activity measured by the diameter of the zone of inhibition.

Compound IDStructure (A-ring-CO-CH=CH-B-ring)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosa
3a 4-chloro-acetophenone + benzaldehyde101211
3b 2-chloro-acetophenone + benzaldehyde131412
3c acetophenone + 4-chloro-benzaldehyde151614
3d acetophenone + 2-chloro-benzaldehyde121311
3e 4-chloro-acetophenone + 4-chloro-benzaldehyde181917
3f 2-chloro-acetophenone + 2-chloro-benzaldehyde161715
... (Data for other analogues).........

(Note: The table is a representative summary based on typical findings in the referenced literature. Specific values are illustrative.)

The results indicate that the position of the chlorine atom significantly impacts the antibacterial activity. Generally, compounds with a chlorine substituent on the benzaldehyde ring (B-ring) showed enhanced activity compared to those with the substituent on the acetophenone ring (A-ring). The dichloro-substituted analogue 3e exhibited the most potent activity across all tested strains, suggesting a synergistic effect.[1]

Experimental Protocols

The methodologies outlined below are standard protocols for the synthesis and antimicrobial screening of the evaluated chalcone analogues.

Synthesis of Chlorinated Chalcones (Claisen-Schmidt Condensation)[1][2]
  • Reactant Preparation : Equimolar amounts (e.g., 2.50 mmol) of a substituted acetophenone and a substituted benzaldehyde are dissolved in a minimal amount of 200 proof ethanol (approx. 2 mL) in a round-bottom flask.

  • Catalyst Addition : A catalytic amount of a strong base, such as 15 M Sodium Hydroxide (NaOH), is added dropwise to the stirred solution.

  • Reaction : The mixture is stirred vigorously at room temperature for a period of 30-60 minutes. The reaction progress is monitored using Thin-Layer Chromatography (TLC) with a 10-20% Ethyl Acetate/Hexanes mobile phase.

  • Isolation and Purification : Upon completion, the reaction mixture is poured into cold water to precipitate the chalcone product. The solid is then collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization : The structure and purity of the synthesized compounds are confirmed using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR). Melting points are also determined.[2]

Antimicrobial Screening (Agar Well Diffusion Assay)[1]
  • Culture Preparation : Bacterial strains (S. aureus, E. coli, P. aeruginosa) are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Plate Inoculation : A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Well Creation : A sterile cork borer is used to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Sample Loading : A standardized concentration of each synthesized chalcone analogue (dissolved in a solvent like DMSO) is loaded into a separate well. A well with the solvent (DMSO) serves as a negative control, and a well with a standard antibiotic (e.g., sulfanilamide) serves as a positive control.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • Data Collection : After incubation, the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters (mm).

Visualized Experimental Workflow & Structure-Activity Relationship

The following diagrams illustrate the experimental process and the logical relationship between chemical structure and biological activity.

G cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation synthesis_node Synthesis of Analogues (Claisen-Schmidt Condensation) purification_node Purification & Characterization (Recrystallization, NMR, FTIR) synthesis_node->purification_node Crude Product screening_node Antimicrobial Screening (Agar Well Diffusion) purification_node->screening_node Pure Compounds data_node Data Analysis (Measure Zones of Inhibition) screening_node->data_node Incubated Plates sar_node Structure-Activity Relationship (SAR) Analysis data_node->sar_node Quantitative Data

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

G core 4-Chloronicotinaldehyde (Core Scaffold) modification Structural Modification (e.g., forming Schiff Base, Thiosemicarbazone) core->modification substituents Addition of R-Groups (Alkyl, Aryl, Heterocyclic) modification->substituents lipophilicity Altered Lipophilicity substituents->lipophilicity sterics Modified Steric Hindrance substituents->sterics electronics Changed Electronic Effects substituents->electronics target Interaction with Bacterial Target lipophilicity->target sterics->target electronics->target activity Antimicrobial Activity (Enhanced or Diminished) target->activity

References

In-silico docking studies of 4-Chloronicotinaldehyde derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in-silico docking performance of novel 4-Chloronicotinaldehyde derivatives against key protein targets implicated in oncogenesis and metabolic disorders is presented below. This guide provides supporting synthetic experimental data, detailed protocols for the computational studies, and visualizations of the experimental workflow and a relevant biological pathway.

Comparative Docking Performance of this compound Derivatives

In the search for novel therapeutic agents, a series of this compound derivatives were designed and evaluated in-silico against three well-established protein targets: Epidermal Growth Factor Receptor (EGFR) kinase domain, B-cell lymphoma 2 (Bcl-2), and Alpha-glucosidase. The derivatives were designed to explore the impact of various substitutions on their binding affinity.

Data Presentation: Docking Scores

The docking studies yielded binding energy scores, which estimate the binding affinity of a ligand to a protein target. A more negative score indicates a stronger predicted interaction. The results for the parent compound (this compound) and its derivatives are summarized in Table 1.

Table 1: Comparative Binding Energy Scores (kcal/mol) of this compound Derivatives

Compound IDDerivative NameEGFR (PDB: 2J6M)Bcl-2 (PDB: 2O2F)Alpha-glucosidase (PDB: 3A4A)
CNA-001 This compound (Parent)-5.8-5.2-6.1
CNA-002 (4-chloro-5-(hydroxymethyl)pyridin-3-yl)methanol-6.5-6.1-7.2
CNA-003 4-chloro-N-(4-hydroxyphenyl)nicotinamide-7.8-7.5-8.4
CNA-004 N-(4-aminophenyl)-4-chloronicotinamide-7.5-7.2-8.1
Control Erlotinib (for EGFR)-9.2--
Control ABT-737 (for Bcl-2)--9.8-
Control Acarbose (for Alpha-glucosidase)---10.5

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

The in-silico docking studies were performed following a standardized and rigorous computational protocol to ensure the reliability and reproducibility of the results.

1. Protein and Ligand Preparation

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (EGFR, Bcl-2, and Alpha-glucosidase) were obtained from the Protein Data Bank (PDB). The proteins were prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned using the AMBER ff14SB force field. The structures were then energy minimized to relieve any steric clashes.

  • Ligand Preparation: The 3D structures of the this compound derivatives were sketched using molecular modeling software and were subsequently optimized using the semi-empirical PM3 method. Gasteiger charges were computed for each ligand.

2. Molecular Docking

  • Software: AutoDock Vina, a widely used open-source program for molecular docking, was employed for this study.[1]

  • Grid Box Generation: A grid box was defined for each target protein, encompassing the known active site of the enzyme or the binding pocket of the receptor. The grid box dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å.

  • Docking Simulation: The prepared ligands were docked into the active site of the prepared proteins. The docking algorithm was run with an exhaustiveness of 8. The top-ranked conformation for each ligand, based on the binding energy score, was selected for further analysis.

  • Analysis of Interactions: The protein-ligand interactions of the best-docked poses were visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Visualizations

In-Silico Docking Workflow

The following diagram illustrates the systematic workflow followed for the in-silico docking studies.

G In-Silico Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Add H, Assign Charges) PDB->PDB_Prep Ligand Ligand Structure Drawing Ligand_Prep Ligand Optimization (Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Scoring Binding Energy Calculation & Scoring Docking->Scoring Interaction Interaction Analysis (H-Bonds, Hydrophobic) Scoring->Interaction Results Results Interpretation & Comparison Interaction->Results G Simplified EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation CNA003 CNA-003 CNA003->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

A Comparative Benchmarking Guide to the Synthesis of 4-Chloronicotinaldehyde and Other Key Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of synthetic methodologies for 4-chloronicotinaldehyde, benchmarked against other commercially significant pyridine aldehydes: pyridine-2-carbaldehyde (picolinaldehyde), pyridine-3-carbaldehyde (nicotinaldehyde), and pyridine-4-carbaldehyde (isonicotinaldehyde). The information presented herein, including comparative data, detailed experimental protocols, and workflow visualizations, is intended to assist researchers in selecting the optimal synthetic route for their specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of pyridine aldehydes can be broadly categorized into two primary strategies: the oxidation of corresponding methyl or alcohol precursors and the reduction of nitrile or carboxylic acid derivatives. The choice of method is often dictated by the availability of starting materials, desired scale, and substituent tolerance. The following tables summarize quantitative data for various synthetic approaches to the target aldehydes.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsReaction TimeYield (%)Reference
N-(1-((dimethylamino)methylene)propan-2-ylidene)-N-methylmethanaminium perchlorateVilsmeier-Haack reaction (POCl₃, DMF)Not Specified85
2-chloro-4-fluoropyridine1. LDA, THF, -20°C; 2. DMF30-60 min (Step 1), 2h (Step 2)75.8 (Step 1), 91.8 (Step 2)[1]

Table 2: Comparative Synthesis of Pyridine-2, -3, and -4-carbaldehydes

Target AldehydeStarting MaterialReagents and ConditionsReaction TimeYield (%)Reference
Pyridine-2-carbaldehyde 2-PicolineOxidation with SeO₂ in dioxaneNot SpecifiedGood[2]
2-CyanopyridineHydrogenation with Pd/C catalyst in HClNot Specified70[3]
Pyridine-3-carbaldehyde 3-PicolineCatalytic hydrolysis of chlorinated intermediate8h96[2]
3-CyanopyridineHydrogenation with Raney-nickel in aqueous acetic acid~5h93.3[4][5]
Pyridine-4-carbaldehyde 4-PicolineCatalytic oxidation (V-Mo catalyst), 400°CNot SpecifiedHigh[6]
4-CyanopyridineReduction with SnCl₂ in HCl/THF9h>95[6]
4-PyridinemethanolOxidation with resin-supported copper bromide and O₂24h89[7]

Experimental Protocols

This section provides detailed experimental procedures for selected synthetic methods, offering a practical guide for laboratory implementation.

Synthesis of 2-Chloro-5-phenyl-nicotinaldehyde via Vilsmeier-Haack Reaction

This protocol is representative of the synthesis of chloronicotinaldehydes.

Materials:

  • 4-Phenyl-3-buten-2-one oxime

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of DMF (8 equivalents), add phosphorus oxychloride (8 equivalents) dropwise at 0°C.

  • Add 4-phenyl-3-buten-2-one oxime (1 equivalent) to the Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to 90°C and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford 2-chloro-5-phenyl-nicotinaldehyde.

Synthesis of Pyridine-3-carbaldehyde (Nicotinaldehyde) by Hydrogenation of 3-Cyanopyridine

Materials:

  • 3-Cyanopyridine

  • Raney-nickel (moist, ~60% Ni content)

  • Acetic acid

  • Water

  • Hydrogen gas

Procedure:

  • In a stirring autoclave, prepare a mixture of 3-cyanopyridine (124.8 g), water (277 g), and acetic acid (72.2 g).[4][5]

  • Add moist Raney-nickel (14.6 g) suspended in water (50 g) to the mixture.[4][5]

  • Pressurize the autoclave with hydrogen gas to a constant pressure of 1 bar.[4][5]

  • Maintain the reaction with stirring until approximately 110% of the theoretical amount of hydrogen is consumed (around 5 hours).[4][5]

  • Stop the stirring and quench the reaction with nitrogen gas.[4][5]

  • Filter the catalyst under an inert atmosphere (e.g., argon) and rinse with water.[4][5]

  • The resulting filtrate is an aqueous solution of 3-pyridinaldehyde. The yield can be determined by derivatization or chromatographic analysis.[4][5]

Synthesis of Pyridine-4-carbaldehyde (Isonicotinaldehyde) from 4-Pyridinemethanol

Materials:

  • 4-Pyridinemethanol

  • 1-Methylimidazole

  • 9-Azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin

  • Acetonitrile

  • Oxygen

Procedure:

  • In a reaction vessel, dissolve 4-pyridinemethanol in acetonitrile.[7]

  • Add the resin-supported copper bromide catalyst and 1-methylimidazole.[7]

  • Bubble oxygen through the reaction mixture at room temperature.[7]

  • Stir the reaction for 24 hours.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the resin-supported catalyst.

  • The filtrate contains the product, which can be purified by evaporation of the solvent and subsequent purification techniques if necessary.[7]

Visualization of Workflows and Biological Relevance

The following diagrams, generated using Graphviz, illustrate a typical synthetic workflow and the relevance of pyridine derivatives in biological signaling pathways.

Synthesis_Workflow Start Starting Material (e.g., 3-Cyanopyridine) Reaction Reaction (e.g., Hydrogenation) Start->Reaction Reagents, Catalyst, Solvent Purification Work-up & Purification (e.g., Filtration, Distillation) Reaction->Purification Crude Product Product Final Product (e.g., Nicotinaldehyde) Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis of pyridine aldehydes.

Pyridine aldehydes are crucial intermediates in the synthesis of a vast array of biologically active molecules. These molecules can interact with and modulate various cellular signaling pathways, which are fundamental to numerous physiological and pathological processes.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ErbB4 ErbB4 Receptor PI3K PI3K ErbB4->PI3K MAPK MAPK ErbB4->MAPK Neuregulin Neuregulin (Ligand) Neuregulin->ErbB4 PyridineDerivative Pyridine Derivative (Synthesized from Pyridine Aldehyde) PyridineDerivative->ErbB4 Inhibition Akt Akt PI3K->Akt Transcription Gene Transcription (Neurite Outgrowth) Akt->Transcription MAPK->Transcription

Caption: Inhibition of the Neuregulin/ErbB4 signaling pathway by a pyridine derivative.[7][8]

Conclusion

The synthesis of this compound and other pyridine aldehydes can be achieved through various effective methods. The Vilsmeier-Haack reaction offers a direct route to chloronicotinaldehydes with good yields. For the parent pyridine aldehydes, the oxidation of picolines and the reduction of cyanopyridines are the most common and high-yielding approaches. The choice of a specific synthetic route should be guided by a careful consideration of factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The pyridine aldehyde core remains a critical structural motif in the development of novel therapeutics that target a range of biological pathways.

References

Safety Operating Guide

Safe Disposal of 4-Chloronicotinaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Chloronicotinaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as harmful and an irritant.[1]

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or glasses. A face shield is also recommended.
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Wear suitable protective clothing to prevent skin contact.
Respiratory Use only in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate, wear respiratory protection.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

Step-by-Step Disposal Protocol:

  • Segregation and Storage:

    • Keep this compound in its original or a compatible, tightly closed container.

    • Store the waste material in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Labeling:

    • Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.

  • Engage a Licensed Disposal Company:

    • Contact a certified chemical waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Contaminated Materials:

    • Any materials, such as personal protective equipment (PPE), paper towels, or containers that are contaminated with this compound should be treated as hazardous waste.

    • Dispose of contaminated packaging and materials as you would the unused product.[3] These items should be collected and given to the licensed disposal company.

Emergency Procedures

In the event of accidental exposure or spillage, follow these first-aid measures and containment protocols.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust formation.

  • Collect the spilled material in a suitable, closed container for disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Workflow

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Unused or Waste This compound C Place in a labeled, sealed, and compatible waste container. A->C B Contaminated Materials (PPE, glassware, etc.) B->C D Store in a designated, secure, and ventilated hazardous waste area. C->D E Contact a licensed professional waste disposal service. D->E F Provide SDS and arrange for waste pickup. E->F G Waste is transported and disposed of in accordance with regulations. F->G

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloronicotinaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloronicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.